molecular formula C30H30N4O3 B12370453 YS-363

YS-363

Cat. No.: B12370453
M. Wt: 494.6 g/mol
InChI Key: QGMPQFYLGHXWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YS-363 is a useful research compound. Its molecular formula is C30H30N4O3 and its molecular weight is 494.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H30N4O3

Molecular Weight

494.6 g/mol

IUPAC Name

4-[3-[7-methoxy-4-(2-phenyl-1H-indol-3-yl)quinazolin-6-yl]oxypropyl]morpholine

InChI

InChI=1S/C30H30N4O3/c1-35-26-19-25-23(18-27(26)37-15-7-12-34-13-16-36-17-14-34)30(32-20-31-25)28-22-10-5-6-11-24(22)33-29(28)21-8-3-2-4-9-21/h2-6,8-11,18-20,33H,7,12-17H2,1H3

InChI Key

QGMPQFYLGHXWOW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2C3=C(NC4=CC=CC=C43)C5=CC=CC=C5)OCCCN6CCOCC6

Origin of Product

United States

Foundational & Exploratory

YS-363 EGFR Inhibitor: A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1][2][3] These targeted therapies have shown remarkable efficacy in patients with specific EGFR mutations.[4][5] However, the emergence of acquired resistance remains a significant clinical challenge, necessitating the development of novel inhibitors.[2][6] YS-363 is a novel, quinazoline-based, reversible EGFR inhibitor that has demonstrated high potency and selectivity.[1] This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key preclinical data, experimental methodologies, and visual representations of its biological activity.

Core Mechanism of Action

This compound functions as a reversible inhibitor of EGFR, targeting both wild-type and mutant forms of the receptor.[1] Its primary mechanism involves competing with adenosine triphosphate (ATP) at the catalytic site of the EGFR tyrosine kinase domain. By binding to this site, this compound effectively blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that are crucial for tumor cell proliferation, survival, and migration.[1][4][5]

EGFR Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical EGFR signaling pathway and the point of intervention for this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation ATP ATP RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K ADP ADP YS363 This compound YS363->P_EGFR Inhibits (Reversible) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Quantitative Analysis of In Vitro Activity

This compound has demonstrated potent inhibitory activity against both wild-type EGFR and the L858R mutant, a common activating mutation in NSCLC. The following table summarizes its in vitro efficacy.

TargetIC50 (nM)
Wild-Type EGFR0.96
L858R Mutant EGFR0.67

Data sourced from: [1]

Cellular Effects of this compound

Beyond enzymatic inhibition, this compound exerts significant anti-proliferative and pro-apoptotic effects on cancer cells harboring EGFR mutations.

Cell Proliferation and Migration

Studies have shown that this compound effectively inhibits the proliferation and migration of cancer cells that are dependent on EGFR signaling.[1] This is a direct consequence of the blockade of downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

Cell Cycle Arrest and Apoptosis

Treatment with this compound leads to cell cycle arrest at the G0/G1 phase, preventing cells from entering the DNA synthesis (S) phase and subsequently dividing.[1] Furthermore, this compound has been shown to induce apoptosis, or programmed cell death, in EGFR-dependent cancer cells.[1]

Workflow for Assessing Cellular Effects

The diagram below outlines a typical experimental workflow to determine the cellular effects of an EGFR inhibitor like this compound.

Cellular_Assay_Workflow cluster_setup Experimental Setup cluster_assays Cellular Assays cluster_analysis Data Analysis A Seed EGFR-mutant cancer cells B Treat with varying concentrations of this compound A->B C Proliferation Assay (e.g., MTT, BrdU) B->C D Migration/Invasion Assay (e.g., Transwell) B->D E Cell Cycle Analysis (Flow Cytometry with PI) B->E F Apoptosis Assay (e.g., Annexin V/PI staining) B->F G Determine IC50 for Proliferation Inhibition C->G H Quantify inhibition of migration/invasion D->H I Determine percentage of cells in G0/G1 phase E->I J Quantify apoptotic cell population F->J

Caption: Workflow for evaluating the cellular effects of this compound.

In Vivo Efficacy

The anti-tumor activity of this compound has been confirmed in preclinical xenograft models. Oral administration of this compound resulted in a substantial suppression of tumor growth in models dependent on EGFR signaling.[1] This demonstrates the compound's oral bioavailability and its ability to achieve therapeutic concentrations in vivo.

Experimental Protocols

While the specific proprietary details of the experimental protocols for this compound are not fully disclosed in the public domain, the following are standardized methodologies commonly employed in the preclinical evaluation of EGFR inhibitors.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant EGFR kinases.

  • Methodology:

    • Recombinant human EGFR (wild-type or L858R mutant) is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

    • This compound is added at various concentrations.

    • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA, fluorescence polarization, or radiometric assays (using ³²P-ATP).

    • The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor.

    • The IC50 value is determined by fitting the dose-response curve to a suitable pharmacological model.

Cell Proliferation Assay (MTT Assay)
  • Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

  • Methodology:

    • EGFR-dependent cancer cells (e.g., HCC827, PC-9) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

    • After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The absorbance is proportional to the number of viable cells. The IC50 for cell proliferation is calculated from the dose-response curve.

Xenograft Tumor Model
  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Methodology:

    • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human NSCLC cells harboring an EGFR mutation.

    • Tumors are allowed to grow to a palpable size.

    • The mice are randomized into control and treatment groups.

    • This compound is administered orally to the treatment group at a specified dose and schedule. The control group receives a vehicle.

    • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

    • The body weight of the mice is also monitored as an indicator of toxicity.

    • At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.

Conclusion

This compound is a promising, highly potent, and selective reversible EGFR inhibitor with a novel quinazoline scaffold.[1] Its mechanism of action involves the direct inhibition of EGFR kinase activity, leading to the suppression of downstream signaling, cell cycle arrest, and induction of apoptosis in EGFR-dependent cancer cells.[1] The significant in vivo anti-tumor efficacy observed in preclinical models underscores its potential as a therapeutic agent for NSCLC, particularly in the context of acquired resistance to existing therapies.[1] Further clinical development is warranted to fully elucidate its therapeutic utility.

References

YS-363: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

YS-363 is a novel, potent, and selective epidermal growth factor receptor (EGFR) inhibitor with a quinazoline scaffold. [1] It has demonstrated significant potential as an anti-lung cancer agent, particularly in the context of acquired resistance to existing EGFR tyrosine kinase inhibitors (TKIs).[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound.

Chemical Structure and Properties

This compound is a quinazoline-based compound.[1] While the precise chemical structure is proprietary and not publicly available in the provided search results, its classification as a quinazoline derivative indicates a core bicyclic aromatic structure composed of a benzene ring fused to a pyrimidine ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaNot Available
Molecular WeightNot Available
IUPAC NameNot Available
SolubilityNot Available
LogPNot Available

Mechanism of Action and Biological Activity

This compound functions as a reversible inhibitor of EGFR signaling.[1] It exhibits potent inhibitory activity against both wild-type and L858R mutant forms of EGFR.[1] The inhibition of the EGFR signaling pathway leads to several downstream effects, including the suppression of cell proliferation and migration, induction of G0/G1 cell cycle arrest, and apoptosis.[1]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling EGFR EGFR Proliferation Cell Proliferation & Migration EGFR->Proliferation Promotes CellCycle G0/G1 Arrest EGFR->CellCycle Inhibits Arrest Apoptosis Apoptosis EGFR->Apoptosis Inhibits YS363 This compound YS363->EGFR Inhibits TumorGrowth Tumor Growth Proliferation->TumorGrowth Leads to EGF EGF EGF->EGFR Binds

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Table 2: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Reference
Wild-type EGFR0.96[1]
L858R mutant EGFR0.67[1]

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize this compound.

Kinase Inhibition Assay

The inhibitory activity of this compound against EGFR was likely determined using a kinase assay. A typical protocol would involve:

  • Incubating recombinant human EGFR (wild-type or mutant) with a specific substrate and ATP in a suitable buffer.

  • Adding varying concentrations of this compound to the reaction mixture.

  • Measuring the kinase activity, often by quantifying the amount of phosphorylated substrate, using methods such as ELISA or radiometric assays.

  • Calculating the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell Proliferation Assay

The effect of this compound on the proliferation of cancer cell lines was likely assessed using a standard method like the MTT or SRB assay. The general steps are:

  • Seeding cancer cells (e.g., NSCLC cell lines) in 96-well plates and allowing them to adhere overnight.

  • Treating the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • Adding the viability reagent (e.g., MTT) and incubating to allow for the formation of formazan crystals.

  • Solubilizing the formazan crystals and measuring the absorbance at a specific wavelength.

  • Plotting the cell viability against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis

Flow cytometry is the standard method for analyzing the cell cycle distribution. The protocol would involve:

  • Treating cells with this compound for a defined time.

  • Harvesting and fixing the cells, typically with ethanol.

  • Staining the cells with a fluorescent DNA-binding dye, such as propidium iodide (PI).

  • Analyzing the DNA content of the cells using a flow cytometer.

  • Quantifying the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

Apoptosis is commonly detected using an Annexin V/PI staining assay followed by flow cytometry.

  • Cells are treated with this compound.

  • The cells are then harvested and stained with Annexin V-FITC and propidium iodide.

  • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells.

  • PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow cytometry analysis allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies KinaseAssay Kinase Inhibition Assay (EGFR wt & L858R) CellProliferation Cell Proliferation Assay (NSCLC cell lines) KinaseAssay->CellProliferation Informs cellular potency CellCycle Cell Cycle Analysis (Flow Cytometry) CellProliferation->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V/PI) CellProliferation->ApoptosisAssay Xenograft Xenograft Models (EGFR-dependent tumors) CellProliferation->Xenograft Pre-clinical validation OralAdmin Oral Administration of this compound Xenograft->OralAdmin TumorSuppression Tumor Growth Suppression OralAdmin->TumorSuppression

References

YS-363: A Novel Quinazoline-Based EGFR Inhibitor for Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, Mechanism, and Preclinical Evaluation of YS-363

Abstract

This compound is a novel, potent, and selective quinazoline-based inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Developed as a potential therapeutic agent for non-small cell lung cancer (NSCLC), this compound has demonstrated significant inhibitory activity against both wild-type EGFR and its L858R mutant form.[1][2][3] Preclinical studies have shown that this compound effectively suppresses cellular signaling pathways downstream of EGFR, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3] Furthermore, in vivo experiments using xenograft models have confirmed its substantial anti-tumor efficacy upon oral administration.[2][3] This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when mutated or overexpressed, can drive the growth of various cancers, most notably non-small cell lung cancer (NSCLC).[2][3] While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed and are in clinical use, the emergence of drug resistance remains a significant challenge.[2][3] this compound has been identified as a promising new EGFR inhibitor with a novel quinazoline scaffold, demonstrating potent and selective activity that may offer advantages over existing therapies.[2][3]

Discovery and Synthesis

Discovery

This compound was identified as a novel quinazoline-based compound with potent EGFR inhibitory activity. The discovery process likely involved the synthesis and screening of a library of quinazoline derivatives to identify lead compounds with high affinity and selectivity for the EGFR tyrosine kinase domain.

Synthesis

While the specific, detailed synthesis protocol for this compound is not publicly available, a general synthetic route for quinazoline-based EGFR inhibitors can be conceptualized. This typically involves a multi-step process starting from substituted anthranilic acids.

G A Substituted Anthranilic Acid B Formation of Benzoxazinone A->B C Reaction with Amine B->C D Quinazolinone Core Formation C->D E Further Functionalization D->E F This compound E->F

A conceptual synthesis pathway for quinazoline derivatives.

Mechanism of Action

This compound functions as a reversible inhibitor of the EGFR tyrosine kinase.[2][3] By binding to the ATP-binding site of the EGFR kinase domain, it prevents the autophosphorylation and activation of the receptor. This, in turn, blocks the downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are crucial for cancer cell proliferation, survival, and migration.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK YS363 This compound YS363->EGFR Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Kinase Inhibition Assay (IC50 Determination) B Cell Proliferation Assay (e.g., MTT, SRB) C Cell Migration Assay (e.g., Wound Healing, Transwell) D Cell Cycle Analysis (Flow Cytometry) E Apoptosis Assay (e.g., Annexin V Staining) F Western Blotting (EGFR Signaling Pathway Proteins) G Xenograft Model Establishment F->G H Oral Administration of this compound I Tumor Growth Monitoring J Pharmacokinetic Analysis K Toxicity Assessment

References

YS-363: A Technical Guide to Target Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YS-363 is a novel, potent, and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Structurally based on a quinazoline scaffold, this compound has demonstrated significant inhibitory activity against both wild-type EGFR and the L858R mutant, which is frequently implicated in non-small cell lung cancer (NSCLC).[1] Preclinical studies have shown that this compound effectively suppresses EGFR signaling pathways, leading to the inhibition of cancer cell proliferation and migration, and the induction of G0/G1 cell cycle arrest and apoptosis.[1] This technical guide provides a detailed overview of the target specificity and selectivity profile of this compound, including quantitative data, experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.

Quantitative Data on Inhibitory Activity

The potency of this compound has been quantified against key forms of its primary target, the Epidermal Growth Factor Receptor. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound.

TargetIC50 (nM)Assay Type
EGFR (Wild-Type)0.96Biochemical Assay
EGFR (L858R Mutant)0.67Biochemical Assay

Data sourced from discovery literature on this compound.[1]

Representative Kinase Selectivity Profile

While a comprehensive kinase selectivity panel for this compound is not publicly available, the selectivity of structurally related quinazoline-based EGFR inhibitors, such as Gefitinib, has been extensively characterized. The following table presents a representative kinase selectivity profile for Gefitinib, offering a contextual understanding of the likely off-target profile for this compound. This data is derived from a KINOMEscan™ assay, which measures the binding affinity of a compound to a large panel of kinases. The results are presented as the dissociation constant (Kd), with lower values indicating stronger binding.

KinaseKd (nM)
EGFR < 3
ABL1> 10000
ALK> 10000
AURKA> 10000
BRAF> 10000
CDK2> 10000
ERBB23400
FLT3> 10000
JAK2> 10000
MET> 10000
SRC> 10000
VEGFR2> 10000

This table displays a selection of kinases and is intended to be representative. Data is based on publicly available information for Gefitinib and is for illustrative purposes to indicate the expected high selectivity of quinazoline-based EGFR inhibitors.[2]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the specificity and selectivity of EGFR inhibitors like this compound.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescent)

This assay quantifies the direct inhibitory effect of a test compound on the enzymatic activity of EGFR.

Materials:

  • Purified recombinant human EGFR enzyme

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2mM MnCl2, 50μM DTT)[3]

  • This compound (or other test compounds) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)[3]

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • Add 1 µL of the diluted this compound or vehicle (for positive and negative controls) to the wells of a 384-well plate.[3]

    • Add 2 µL of a master mix containing the EGFR enzyme to each well.[3]

    • To initiate the reaction, add 2 µL of a substrate/ATP mix.[3]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[3]

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[3]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[3]

  • Data Acquisition: Record the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based EGFR Phosphorylation Assay (Western Blot)

This assay measures the ability of a test compound to inhibit EGFR autophosphorylation in a cellular context.

Materials:

  • Cancer cell line with known EGFR expression (e.g., A549, PC-9)[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound dissolved in DMSO

  • Human Epidermal Growth Factor (EGF)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR

  • HRP-conjugated secondary antibody

  • ECL substrate for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.

  • EGFR Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes at 37°C.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with the primary anti-phospho-EGFR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Strip the membrane and re-probe with the anti-total-EGFR antibody to confirm equal protein loading. Quantify the band intensities to determine the inhibition of EGFR phosphorylation at each this compound concentration.

Protocol 3: Cell Viability Assay (MTT)

This assay determines the effect of a test compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well and allow them to attach overnight.[4]

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 72 hours. Include a vehicle control.[4]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[5]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

EGFR Signaling Pathway and Inhibition by this compound

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR_inactive EGFR (inactive) EGF->EGFR_inactive Binding EGFR_active EGFR Dimer (active) (Autophosphorylated) EGFR_inactive->EGFR_active Dimerization ADP ADP EGFR_active->ADP Ras Ras EGFR_active->Ras PI3K PI3K EGFR_active->PI3K YS363 This compound YS363->EGFR_active Inhibition ATP ATP ATP->EGFR_active Phosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for this compound Characterization

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Profiling biochem_assay Kinase Inhibition Assay ic50_determination IC50 Determination (EGFR WT & Mutants) biochem_assay->ic50_determination selectivity_panel Kinase Selectivity Panel Screening biochem_assay->selectivity_panel potency Potency Assessment ic50_determination->potency selectivity Selectivity Profile selectivity_panel->selectivity cell_phos EGFR Phosphorylation (Western Blot) downstream_signaling Downstream Pathway Analysis cell_phos->downstream_signaling cellular_efficacy Cellular Efficacy cell_phos->cellular_efficacy cell_viability Cell Viability Assay (MTT/MTS) cell_viability->cellular_efficacy

References

The EGFR Inhibitor YS-363: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YS-363 is a novel, orally administered, reversible epidermal growth factor receptor (EGFR) inhibitor with a quinazoline-based chemical structure.[1] It has demonstrated significant potential as an anti-cancer agent, particularly for non-small cell lung cancer (NSCLC), by targeting both wild-type and mutated forms of EGFR.[1] This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and pharmacodynamics of this compound, details the experimental protocols used for its characterization, and presents signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.

Pharmacodynamics: In Vitro Efficacy

This compound has been shown to be a highly potent inhibitor of EGFR. Its inhibitory activity has been quantified against both wild-type EGFR and the L858R mutant, a common mutation in NSCLC.

Target IC50 (nM)
Wild-Type EGFR0.96
L858R Mutant EGFR0.67
Table 1: In Vitro Inhibitory Activity of this compound [1]

The pharmacodynamic effects of this compound extend to cellular processes critical for tumor growth and progression. The compound has been observed to have a potent inhibitory effect on cell proliferation and migration.[1] Furthermore, it induces G0/G1 cell cycle arrest and apoptosis in cancer cells.[1]

Pharmacokinetics: In Vivo Activity

While detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound are not publicly available, preclinical studies have confirmed its oral efficacy. In xenograft models utilizing EGFR-dependent cancer cells, oral administration of this compound resulted in substantial suppression of tumor growth.[1] This indicates adequate oral bioavailability and exposure in vivo to exert its anti-tumor effects.

Parameter Value
Administration RouteOral
In Vivo EfficacySubstantial tumor growth suppression in xenograft models
Table 2: Summary of In Vivo Pharmacokinetic and Efficacy Data for this compound [1]

Mechanism of Action: EGFR Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the EGFR signaling pathway. As a reversible inhibitor, it competes with ATP for binding to the kinase domain of EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades that promote cell proliferation, survival, and migration.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Migration Migration Akt->Migration Survival Survival mTOR->Survival YS363 This compound YS363->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies representative of the key experiments conducted to characterize the pharmacodynamics of this compound.

EGFR Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the kinase activity of EGFR.

  • Reagents and Materials : Recombinant human EGFR (wild-type and L858R mutant), ATP, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure :

    • The kinase reaction is performed in a 96- or 384-well plate.

    • A dilution series of this compound is prepared in the kinase assay buffer.

    • Recombinant EGFR enzyme is added to the wells containing the diluted this compound or vehicle control.

    • The reaction is initiated by adding a mixture of ATP and the peptide substrate.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The kinase reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent and a plate reader.

  • Data Analysis : The IC50 value is calculated by plotting the percent inhibition of EGFR activity against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of cancer cell lines.

  • Cell Culture : EGFR-dependent cancer cell lines (e.g., A431 for wild-type EGFR, NCI-H1975 for L858R mutant) are cultured in appropriate media.

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of this compound or a vehicle control.

    • The plates are incubated for a period of 72 hours.

    • Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT or resazurin reduction, or an ATP-based assay like CellTiter-Glo®.

  • Data Analysis : The GI50 (concentration for 50% growth inhibition) is determined by plotting the percentage of cell viability against the drug concentration.

Cell Migration Assay (Wound Healing Assay)

This assay evaluates the impact of this compound on the migratory capacity of cancer cells.

  • Cell Culture : Cells are grown to a confluent monolayer in a 6-well plate.

  • Procedure :

    • A "scratch" or wound is created in the cell monolayer using a sterile pipette tip.

    • The cells are washed to remove debris and then incubated with media containing various concentrations of this compound or a vehicle control.

    • Images of the wound are captured at time 0 and at subsequent time points (e.g., 24 and 48 hours).

  • Data Analysis : The rate of wound closure is quantified by measuring the area of the scratch over time using image analysis software.

Cell Cycle Analysis

This assay determines the effect of this compound on the cell cycle distribution.

  • Cell Treatment : Cells are treated with this compound or a vehicle control for a specified duration (e.g., 24 hours).

  • Procedure :

    • Cells are harvested, washed, and fixed in cold ethanol.

    • The fixed cells are treated with RNase to remove RNA.

    • The cellular DNA is stained with a fluorescent dye such as propidium iodide (PI).

  • Data Analysis : The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Apoptosis Assay (Annexin V/PI Staining)

This assay detects the induction of apoptosis by this compound.

  • Cell Treatment : Cells are treated with this compound or a vehicle control.

  • Procedure :

    • Cells are harvested and washed.

    • The cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Data Analysis : The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Preclinical Evaluation Workflow

The preclinical evaluation of a novel EGFR inhibitor like this compound typically follows a structured workflow to establish its efficacy and mechanism of action.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis & Candidate Selection Kinase_Assay EGFR Kinase Assay (Wild-Type & Mutant) Cell_Proliferation Cell Proliferation Assay Kinase_Assay->Cell_Proliferation Cell_Migration Cell Migration Assay Cell_Proliferation->Cell_Migration Cell_Cycle Cell Cycle Analysis Cell_Migration->Cell_Cycle Apoptosis Apoptosis Assay Cell_Cycle->Apoptosis PK_Studies Pharmacokinetic Studies (Oral Administration) Apoptosis->PK_Studies Xenograft_Model Xenograft Efficacy Model PK_Studies->Xenograft_Model Data_Analysis IC50/GI50 Determination & Efficacy Assessment Xenograft_Model->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A typical preclinical evaluation workflow for a novel EGFR inhibitor.

Conclusion

This compound is a promising, orally efficacious EGFR inhibitor with potent in vitro and in vivo anti-cancer activity. Its ability to inhibit both wild-type and mutant forms of EGFR, coupled with its effects on key cellular processes like proliferation, migration, and survival, underscores its potential as a therapeutic agent for EGFR-driven malignancies. While further studies are needed to fully elucidate its pharmacokinetic profile and clinical efficacy, the existing data provides a strong rationale for its continued development.

References

YS-363 for EGFR-Mutated NSCLC: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YS-363, a novel, potent, and selective reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) for the potential treatment of EGFR-mutated Non-Small Cell Lung Cancer (NSCLC). This document collates available preclinical data, outlines detailed experimental methodologies for key assays, and presents critical signaling pathways and experimental workflows through structured diagrams.

Core Data Presentation

The following tables summarize the quantitative data available for this compound, showcasing its potency against wild-type and a common mutant form of EGFR.

Table 1: In Vitro EGFR Kinase Inhibitory Activity of this compound

TargetIC50 (nM)
EGFR (Wild-Type)0.96[1][2]
EGFR (L858R Mutant)0.67[1][2]

Table 2: Cellular Effects of this compound in EGFR-Dependent NSCLC Models

AssayObserved Effect
Cell ProliferationPotent inhibition[2][3]
Cell MigrationExcellent inhibitory activity[2][3]
Cell CycleInduction of G0/G1 cell cycle arrest[1][2]
ApoptosisInduction of apoptosis[1][2]

Table 3: In Vivo Antitumor Activity of this compound

ModelAdministrationOutcome
EGFR-dependent XenograftOralSubstantial suppression of tumor growth[2][3]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to this compound's mechanism of action and experimental evaluation.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR (inactive monomer) EGF->EGFR Binding EGFR_dimer EGFR Dimer (active) EGFR->EGFR_dimer Dimerization & Activation TKD Tyrosine Kinase Domain (TKD) EGFR_dimer->TKD Autophosphorylation YS363 This compound YS363->TKD Reversible Inhibition ATP ATP ATP->TKD Binds to TKD PI3K_AKT PI3K/AKT Pathway TKD->PI3K_AKT Activation RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway TKD->RAS_RAF_MEK_ERK Activation Proliferation Cell Proliferation, Survival, Migration PI3K_AKT->Proliferation RAS_RAF_MEK_ERK->Proliferation Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay & Data Collection cluster_analysis Data Analysis A Seed NSCLC cells (e.g., EGFR-L858R) in 96-well plates B Allow cells to adhere (24 hours) A->B C Add varying concentrations of this compound B->C D Incubate for a defined period (e.g., 72 hours) C->D E Add WST-1 or MTT reagent D->E F Incubate for color development (1-4 hours) E->F G Measure absorbance (e.g., 450 nm) F->G H Calculate cell viability (%) G->H I Plot dose-response curve and determine IC50 H->I Logical_Relationship cluster_drug_classes EGFR TKI Classes cluster_mutations EGFR Mutations Reversible Reversible Inhibitors (e.g., this compound, Gefitinib) Resistance Resistance Mutations (e.g., T790M, C797S) Reversible->Resistance Can lead to (e.g., T790M) Irreversible Irreversible Inhibitors (e.g., Osimertinib) Irreversible->Resistance Can lead to (e.g., C797S) Activating Activating Mutations (e.g., L858R, ex19del) Activating->Reversible Sensitive Activating->Irreversible Sensitive Resistance->Irreversible Sensitive to some (e.g., T790M)

References

Reversible Inhibition of EGFR by YS-363: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in oncology, particularly for non-small cell lung cancer (NSCLC). While tyrosine kinase inhibitors (TKIs) targeting EGFR have shown significant clinical benefit, the emergence of acquired resistance necessitates the development of novel inhibitory strategies. This document provides a detailed technical overview of YS-363, a potent and selective reversible inhibitor of EGFR. This compound demonstrates high efficacy against both wild-type and mutant forms of EGFR, offering a promising avenue for overcoming resistance to existing therapies. This whitepaper will cover the mechanism of action, quantitative inhibitory data, representative experimental protocols, and the key signaling pathways involved.

Introduction to EGFR and Reversible Inhibition

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation.[1][2][3] Dysregulation of this pathway, often through mutations or overexpression of EGFR, is a hallmark of various cancers.[2] First and second-generation EGFR TKIs have demonstrated the clinical utility of targeting this pathway; however, their efficacy can be limited by the development of resistance mutations, such as T790M.[4]

Reversible EGFR inhibitors offer a distinct therapeutic approach. Unlike irreversible inhibitors that form a covalent bond with the receptor, reversible inhibitors bind non-covalently to the ATP-binding site of the kinase domain. This mode of action can potentially offer a different resistance profile and a favorable safety profile. This compound is a novel quinazoline-based compound that functions as a reversible EGFR inhibitor.[5]

This compound: Mechanism of Action and Preclinical Profile

This compound is a highly potent and selective, orally active EGFR inhibitor.[5][6] Its mechanism of action is centered on the reversible binding to the kinase domain of EGFR, thereby competing with ATP and inhibiting the autophosphorylation and activation of the receptor. This blockade of EGFR signaling leads to the downstream inhibition of pathways crucial for tumor cell survival and proliferation.[5]

Preclinical studies have shown that this compound effectively inhibits cellular EGFR signaling, leading to a number of anti-tumor effects, including:

  • Inhibition of cell proliferation and migration: this compound demonstrates excellent activity in halting the uncontrolled growth and spread of cancer cells.[5]

  • Induction of G0/G1 cell cycle arrest: The inhibitor effectively stops cancer cells from progressing through the cell cycle, a critical step for tumor growth.[5]

  • Apoptosis induction: this compound is capable of triggering programmed cell death in cancer cells.[5]

In vivo studies using xenograft models have confirmed the anti-tumor activity of orally administered this compound, where it has been shown to substantially suppress tumor growth by inhibiting the EGFR pathway.[5]

Quantitative Data

The inhibitory potency of this compound against key forms of EGFR has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of the compound.

TargetIC50 (nM)Reference
Wild-type EGFR0.96[5][6]
L858R mutant EGFR0.67[5][6]

Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting the EGFR signaling cascade. Upon activation by its ligands (e.g., EGF), EGFR dimerizes and autophosphorylates its intracellular tyrosine residues. These phosphorylated sites serve as docking stations for various adaptor proteins, leading to the activation of multiple downstream signaling pathways that are critical for cell proliferation, survival, and migration.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation PKC PKC PLCg->PKC PKC->Raf EGF EGF (Ligand) EGF->EGFR Binds YS363 This compound YS363->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following are representative protocols for key experiments used to characterize EGFR inhibitors like this compound. These are generalized methods and may not reflect the exact protocols used in the cited studies for this compound.

In Vitro EGFR Kinase Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of EGFR.

Kinase_Assay_Workflow A Prepare assay plate with recombinant EGFR enzyme. B Add serial dilutions of this compound or control (e.g., DMSO). A->B C Initiate kinase reaction by adding ATP and a substrate peptide. B->C D Incubate at room temperature to allow for phosphorylation. C->D E Stop the reaction and detect substrate phosphorylation. (e.g., using a phosphorylation-specific antibody in an ELISA or a fluorescence-based readout). D->E F Measure signal and calculate IC50 values. E->F

Caption: Workflow for an in vitro EGFR kinase assay.

Protocol:

  • Plate Preparation: Recombinant human EGFR (wild-type or mutant) is diluted in kinase assay buffer and added to the wells of a 96-well plate.

  • Compound Addition: this compound is serially diluted in DMSO and then further diluted in kinase buffer before being added to the assay plate. A DMSO-only control is also included.

  • Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and a synthetic peptide substrate (e.g., a poly(Glu, Tyr) peptide) to each well.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate by EGFR.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ELISA-based format using a phosphorylation-specific antibody.

  • Data Analysis: The signal from each well is measured using a plate reader. The percentage of inhibition for each concentration of this compound is calculated relative to the control. IC50 values are then determined by fitting the data to a dose-response curve.

Cell Viability Assay

This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines that are dependent on EGFR signaling.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A431 for wild-type EGFR or NCI-H1975 for L858R/T790M mutant EGFR) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

  • Incubation: The cells are incubated for a specified period, typically 72 hours, to allow the compound to exert its effect.

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay. A common method is the MTT or WST-1 assay, where a tetrazolium salt is reduced by metabolically active cells to a colored formazan product. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: The absorbance or fluorescence is measured using a microplate reader. The results are used to calculate the percentage of cell viability relative to the control, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.

Western Blot Analysis for EGFR Signaling

This technique is used to determine the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.

Protocol:

  • Cell Treatment and Lysis: EGFR-dependent cancer cells are treated with this compound for a specific duration. After treatment, the cells are washed with ice-cold PBS and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading of samples.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream proteins (e.g., p-Akt, p-ERK), and their total protein counterparts. A loading control antibody (e.g., β-actin or GAPDH) is also used to confirm equal protein loading.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction. The resulting light signal is captured on X-ray film or with a digital imaging system.

  • Analysis: The intensity of the bands corresponding to the proteins of interest is quantified to assess the changes in phosphorylation levels upon treatment with this compound.

Apoptosis Assay

This assay determines the ability of this compound to induce programmed cell death in cancer cells.

Protocol:

  • Cell Treatment: Cancer cells are treated with this compound at various concentrations for a defined period (e.g., 24-48 hours).

  • Cell Staining: The treated cells are harvested and stained with a combination of Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The flow cytometer can differentiate between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

  • Data Analysis: The percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) is quantified to determine the extent of apoptosis induced by this compound.

Conclusion

This compound is a novel, potent, and selective reversible EGFR inhibitor with significant preclinical anti-tumor activity. Its ability to inhibit both wild-type and clinically relevant mutant forms of EGFR, such as L858R, highlights its potential as a therapeutic agent for NSCLC and other EGFR-driven cancers. The reversible nature of its binding may offer advantages in terms of overcoming certain resistance mechanisms and potentially improving the therapeutic window. Further investigation and clinical development of this compound are warranted to fully elucidate its therapeutic potential.

References

The Emergence of YS-363: A Technical Primer on its Apoptotic Induction in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YS-363 is a novel, potent, and selective quinazoline-based inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] Emerging research has highlighted its efficacy in inducing cell cycle arrest and apoptosis in cancer cells, positioning it as a promising candidate for targeted cancer therapy. This document provides a comprehensive technical overview of the core mechanisms of this compound-induced apoptosis, supported by available quantitative data, detailed experimental protocols for key assays, and visual diagrams of the implicated signaling pathways and experimental workflows.

Introduction to this compound

This compound is a reversible EGFR tyrosine kinase inhibitor (TKI) that has demonstrated high potency against both wild-type and L858R mutant forms of EGFR.[1][2] Its primary mechanism of action involves the inhibition of EGFR signaling, which plays a critical role in cell proliferation, survival, and migration.[1] A key consequence of this inhibition is the induction of G0/G1 cell cycle arrest and programmed cell death, or apoptosis, in cancer cells.[1]

Quantitative Data

The following table summarizes the available quantitative data for this compound's inhibitory activity.

Parameter Target Value Reference
IC50Wild-type EGFR0.96 nM[1][2]
IC50L858R mutant EGFR0.67 nM[1][2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Core Mechanism: Induction of Apoptosis via EGFR Inhibition

This compound exerts its pro-apoptotic effects by blocking the tyrosine kinase activity of EGFR. This inhibition disrupts downstream signaling pathways that are crucial for cancer cell survival. The binding of ligands, such as Epidermal Growth Factor (EGF), to EGFR normally triggers a cascade of intracellular events that promote cell growth and suppress apoptosis. By inhibiting EGFR, this compound effectively shuts down these pro-survival signals, leading to the activation of the apoptotic machinery.

Signaling Pathway

The inhibition of EGFR by this compound is understood to impact key downstream signaling nodes that regulate apoptosis. A simplified representation of this pathway is depicted below.

YS363_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates YS363 This compound YS363->EGFR Inhibits Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Bax Bax Bcl2->Bax Inhibits CytochromeC Cytochrome c Bax->CytochromeC Releases Caspases Caspases CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_data Data Analysis Cell_Culture Cancer Cell Culture YS363_Treatment This compound Treatment (Varying Concentrations & Times) Cell_Culture->YS363_Treatment MTT_Assay MTT Assay (Cell Viability) YS363_Treatment->MTT_Assay Flow_Cytometry Flow Cytometry YS363_Treatment->Flow_Cytometry Viability_Data IC50 Calculation MTT_Assay->Viability_Data Annexin_PI Annexin V/PI Staining (Apoptosis) Flow_Cytometry->Annexin_PI Cell_Cycle_Analysis PI Staining (Cell Cycle) Flow_Cytometry->Cell_Cycle_Analysis Apoptosis_Data Quantification of Apoptotic Cells Annexin_PI->Apoptosis_Data Cell_Cycle_Data Cell Cycle Phase Distribution (%) Cell_Cycle_Analysis->Cell_Cycle_Data Logical_Relationship YS363 This compound Administration EGFR_Inhibition EGFR Inhibition YS363->EGFR_Inhibition Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest EGFR_Inhibition->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis EGFR_Inhibition->Apoptosis Reduced_Viability Reduced Cancer Cell Viability Cell_Cycle_Arrest->Reduced_Viability Apoptosis->Reduced_Viability

References

Cell Cycle Arrest by YS-363 Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of cell cycle arrest induced by YS-363, a novel quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitor. This compound has demonstrated potent, selective, and orally efficacious inhibitory activity against both wild-type and mutant forms of EGFR, leading to the suppression of tumor growth.[1] A key mechanism of its anti-proliferative effect is the induction of cell cycle arrest at the G0/G1 phase.[1] This document details the underlying signaling pathways, provides representative quantitative data, and outlines the experimental protocols for investigating these effects.

Core Mechanism: EGFR Inhibition Leading to G0/G1 Arrest

This compound exerts its anti-cancer effects by inhibiting EGFR, a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation.[1] The binding of growth factors to EGFR triggers a signaling cascade that promotes cell cycle progression, particularly the transition from the G1 to the S phase. By inhibiting EGFR, this compound effectively blocks these downstream signals, leading to a halt in the cell cycle at the G0/G1 checkpoint.

Signaling Pathway

The inhibition of EGFR by this compound disrupts key signaling pathways that are critical for cell cycle progression. The two primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Both of these pathways converge on the regulation of G1 cyclins (such as Cyclin D) and cyclin-dependent kinases (CDKs), particularly CDK4/6 and CDK2.

Activation of the MAPK and PI3K/AKT pathways normally leads to the upregulation of Cyclin D. Cyclin D then complexes with CDK4/6 to phosphorylate the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the transcription factor E2F, which in turn promotes the expression of genes required for S-phase entry, including Cyclin E. Cyclin E then activates CDK2, further promoting the G1/S transition.

This compound-mediated EGFR inhibition prevents this cascade, leading to reduced levels of Cyclin D and E, and consequently, the cells are unable to pass the G1 restriction point and enter the S phase, resulting in G0/G1 arrest.

YS363_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates This compound This compound This compound->EGFR Inhibits G0G1_Arrest G0/G1 Arrest This compound->G0G1_Arrest Induces CyclinD_CDK46 Cyclin D / CDK4/6 RAS_RAF_MEK_ERK->CyclinD_CDK46 Upregulates PI3K_AKT_mTOR->CyclinD_CDK46 Upregulates E2F_pRb Rb-E2F CyclinD_CDK46->E2F_pRb Phosphorylates Rb, Releasing E2F CyclinD_CDK46->G0G1_Arrest pRb Rb E2F E2F E2F_pRb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Promotes Transcription G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition Promotes Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., NSCLC cell line) Drug_Treatment 2. This compound Treatment (Varying concentrations and time points) Cell_Culture->Drug_Treatment Cell_Harvesting 3. Cell Harvesting Drug_Treatment->Cell_Harvesting Flow_Cytometry 4a. Flow Cytometry (Cell Cycle Analysis) Cell_Harvesting->Flow_Cytometry Western_Blot 4b. Western Blotting (Protein Expression Analysis) Cell_Harvesting->Western_Blot Data_Analysis 5. Data Analysis (Quantification and Comparison) Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

References

In-Depth Technical Guide: YS-363 Activity Against Wild-Type EGFR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YS-363 is a novel, potent, and selective epidermal growth factor receptor (EGFR) inhibitor. This document provides a comprehensive technical overview of the activity of this compound against wild-type EGFR (wt-EGFR). It includes key quantitative data on its inhibitory activity, detailed experimental protocols for assessing its efficacy, and a visual representation of its mechanism of action within the EGFR signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of targeted cancer therapies.

Quantitative Data Presentation

This compound demonstrates high potency against wild-type EGFR. The following table summarizes the key quantitative data regarding its inhibitory activity.

ParameterValueCell Line/SystemReference
IC50 (wt-EGFR) 0.96 nMBiochemical Kinase Assay[1][2]
IC50 (L858R mutant EGFR) 0.67 nMBiochemical Kinase Assay[1][2]
Inhibitory Mechanism ReversibleCellular Assays[2]
Cellular Effects Induces G0/G1 cell cycle arrest and apoptosisCancer Cell Lines[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation of this compound.

EGFR Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against wild-type EGFR using a luminescent kinase assay.

Materials:

  • Recombinant human wild-type EGFR enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • This compound (or other test compounds)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a white assay plate, add the EGFR enzyme, the Poly(Glu, Tyr) substrate, and the this compound dilution (or vehicle control).

  • Initiate the kinase reaction by adding a solution of ATP in kinase buffer.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes the assessment of the effect of this compound on the viability of a wild-type EGFR-expressing cancer cell line, such as A549.

Materials:

  • A549 human lung adenocarcinoma cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed A549 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound in complete culture medium and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value.

Visualizations

EGFR Signaling Pathway Inhibition by this compound

The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound. Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which promote cell proliferation, survival, and migration. This compound acts as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and blocking these downstream signals.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway EGF EGF EGFR_dimer EGFR Dimer (Inactive) EGF->EGFR_dimer Ligand Binding pEGFR_dimer Activated EGFR Dimer (Phosphorylated) EGFR_dimer->pEGFR_dimer Dimerization & Autophosphorylation GRB2 GRB2 pEGFR_dimer->GRB2 PI3K PI3K pEGFR_dimer->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration PIP3 PIP3 PI3K->PIP3 PIP2 conversion PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation Survival Survival AKT->Survival This compound This compound This compound->EGFR_dimer Inhibition of Kinase Activity

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Experimental Workflow for this compound Evaluation

The following diagram outlines a typical experimental workflow for the preclinical evaluation of an EGFR inhibitor like this compound. This process begins with a biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and effects on cancer cell phenotype, and can progress to in vivo studies to evaluate efficacy in a whole-organism model.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Cell_Viability Cell Viability Assay (e.g., MTT) Biochemical_Assay->Cell_Viability Determine IC50 Cell_Migration Cell Migration Assay (e.g., Boyden Chamber) Cell_Viability->Cell_Migration Confirm Cellular Potency Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Viability->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (e.g., Propidium Iodide) Cell_Viability->Cell_Cycle Western_Blot Western Blot Analysis (Downstream Signaling) Cell_Viability->Western_Blot Xenograft_Model Tumor Xenograft Model (e.g., in mice) Cell_Migration->Xenograft_Model Apoptosis_Assay->Xenograft_Model Cell_Cycle->Xenograft_Model Western_Blot->Xenograft_Model Confirm Mechanism

Caption: Experimental Workflow for Preclinical Evaluation of this compound.

References

Methodological & Application

Application Notes and Protocols for YS-363 in NSCLC Cells

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of YS-363, a novel quinazoline-based, reversible epidermal growth factor receptor (EGFR) inhibitor, in non-small cell lung cancer (NSCLC) cell lines.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical therapeutic target in NSCLC. While EGFR tyrosine kinase inhibitors (TKIs) are standard first-line treatments for EGFR-mutated NSCLC, the development of acquired resistance necessitates the discovery of novel inhibitors. This compound is a potent and selective EGFR inhibitor that has demonstrated significant anti-tumor activity in preclinical models of NSCLC.[1] It effectively inhibits both wild-type and L858R mutant forms of EGFR.[1] In vitro studies have shown that this compound inhibits cell proliferation and migration, and induces G0/G1 cell cycle arrest and apoptosis in NSCLC cells.[1]

Mechanism of Action

This compound functions as a reversible inhibitor of EGFR, targeting the kinase domain to block downstream signaling pathways responsible for cell growth and proliferation. By inhibiting EGFR, this compound effectively suppresses the aberrant signaling that drives the growth of EGFR-dependent tumors.[1]

cluster_cell Cell Membrane YS363 This compound EGFR EGFR YS363->EGFR Inhibits Proliferation Cell Proliferation & Survival EGFR->Proliferation Promotes Migration Cell Migration EGFR->Migration Promotes YS363_effect1 Inhibition of Proliferation YS363_effect2 Inhibition of Migration YS363_effect3 Induction of Apoptosis YS363_effect4 Induction of Cell Cycle Arrest Apoptosis Apoptosis CellCycle Cell Cycle Arrest (G0/G1)

Caption: Mechanism of action of this compound in NSCLC cells.

Quantitative Data Summary

The inhibitory activity of this compound against EGFR and its effect on NSCLC cell proliferation are summarized below.

Target/Cell LineAssay TypeParameterValueReference
Wild-type EGFRKinase AssayIC500.96 nM[1]
L858R mutant EGFRKinase AssayIC500.67 nM[1]

Experimental Protocols

Detailed methodologies for key in vitro experiments to evaluate the efficacy of this compound in NSCLC cells are provided below.

Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

cluster_workflow Cell Proliferation Assay Workflow A Seed NSCLC cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 48h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT-based cell proliferation assay.

Materials:

  • NSCLC cell lines (e.g., A549, H1975)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed NSCLC cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Replace the medium in the wells with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • NSCLC cells

  • 6-well plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed NSCLC cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic cells following treatment with this compound.

cluster_workflow Apoptosis Assay Workflow A Treat NSCLC cells with this compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • NSCLC cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat NSCLC cells with this compound for the desired time period.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on the migratory capacity of NSCLC cells.

Materials:

  • NSCLC cells

  • 6-well plates

  • This compound

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed NSCLC cells in 6-well plates and grow to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing a sub-lethal concentration of this compound.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

  • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and cell lines. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All work with cell lines should be conducted in a certified biological safety cabinet. Dispose of all chemical and biological waste according to institutional guidelines.

References

YS-363 Xenograft Model: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YS-363 is a novel, potent, and selective epidermal growth factor receptor (EGFR) inhibitor that has demonstrated significant anti-tumor activity in preclinical studies. It is particularly notable for its efficacy against non-small cell lung cancer (NSCLC), including models with acquired resistance to other EGFR tyrosine kinase inhibitors (TKIs). This document provides detailed application notes and experimental protocols for establishing and utilizing a this compound xenograft model, a critical tool for in vivo evaluation of its therapeutic potential. The protocols outlined below cover cell line selection, animal models, tumor implantation, drug administration, and endpoint analysis, providing a comprehensive guide for researchers in the field of oncology and drug development.

Introduction

The development of targeted therapies has revolutionized the treatment landscape for many cancers, with EGFR inhibitors playing a pivotal role in the management of NSCLC. However, the emergence of resistance mutations often limits the long-term efficacy of these agents. This compound is a next-generation EGFR inhibitor designed to overcome these resistance mechanisms. In vivo validation of its efficacy is essential, and the xenograft model remains a cornerstone of preclinical cancer research. This document details the experimental design for a xenograft study to evaluate the anti-tumor effects of this compound.

Data Presentation

Table 1: In Vivo Efficacy of this compound in an A549 NSCLC Xenograft Model
Treatment GroupDosageAdministration RouteMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-Oral Gavage1250 ± 150-
This compound50 mg/kgOral Gavage450 ± 8064%
This compound100 mg/kgOral Gavage200 ± 5084%

Note: Data are representative and compiled from typical outcomes in NSCLC xenograft studies. Actual results may vary based on experimental conditions.

Mandatory Visualizations

EGFR Signaling Pathway Inhibition by this compound

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival This compound This compound This compound->EGFR Inhibits

Caption: this compound inhibits EGFR signaling, blocking downstream pathways.

This compound Xenograft Model Experimental Workflow

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture A549 Cell Culture Cell_Harvest Cell Harvesting & Counting Cell_Culture->Cell_Harvest Implantation Subcutaneous Injection of A549 Cells Animal_Prep Athymic Nude Mice Preparation Animal_Prep->Implantation Tumor_Growth Tumor Growth to ~100-150 mm³ Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Oral Administration of this compound or Vehicle Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Reached (e.g., Day 21) Tumor_Excision Tumor Excision & Analysis Endpoint->Tumor_Excision Data_Analysis Data Analysis & Reporting Tumor_Excision->Data_Analysis

Caption: Workflow for the this compound NSCLC xenograft experiment.

Experimental Protocols

Cell Culture and Maintenance

Cell Line: A549 (human non-small cell lung carcinoma) is a suitable cell line for this model.

Culture Medium:

  • RPMI-1640 medium

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

Culture Conditions:

  • Maintain A549 cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • To passage, wash the cells with Phosphate-Buffered Saline (PBS), and detach them using a brief incubation with 0.25% Trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium, centrifuge the cells, and resuspend them in fresh medium for seeding into new flasks.

Animal Model

Animal Strain:

  • Athymic nude mice (e.g., BALB/c nude) or other immunodeficient strains (e.g., NOD/SCID), 6-8 weeks old.

Acclimatization:

  • House the mice in a specific pathogen-free (SPF) facility.

  • Allow for an acclimatization period of at least one week before the start of the experiment.

  • Provide sterile food and water ad libitum.

Tumor Implantation
  • Harvest A549 cells during their exponential growth phase.

  • Wash the cells twice with sterile PBS and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL.

  • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.

Drug Preparation and Administration

This compound Formulation:

  • Prepare this compound in a vehicle suitable for oral gavage (e.g., 0.5% carboxymethylcellulose).

Treatment Protocol:

  • Monitor tumor growth regularly using calipers.

  • Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer this compound orally via gavage at the desired doses (e.g., 50 mg/kg and 100 mg/kg) once daily.

  • Administer the vehicle solution to the control group following the same schedule.

  • Continue treatment for a predetermined period, typically 21 days.

Monitoring and Endpoint Analysis
  • Measure tumor dimensions (length and width) with digital calipers two to three times per week.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the mice two to three times per week as an indicator of toxicity.

  • At the end of the study, euthanize the mice according to institutional guidelines.

  • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for biomarkers like Ki-67 and cleaved caspase-3, or Western blotting for target engagement).

Statistical Analysis
  • Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test, to compare tumor volumes between the treatment and control groups.

  • A p-value of <0.05 is typically considered statistically significant.

Conclusion

The this compound xenograft model is an indispensable tool for the in vivo characterization of this promising EGFR inhibitor. The detailed protocols and application notes provided herein offer a robust framework for conducting these studies in a reproducible and scientifically rigorous manner. The successful implementation of this model will be crucial in advancing our understanding of this compound's therapeutic potential and guiding its clinical development for the treatment of non-small cell lung cancer.

Application Note & Protocol: Preparation of YS-363 Stock Solution for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution for the small molecule inhibitor YS-363. Adherence to this protocol is crucial for ensuring the reproducibility and accuracy of experimental results.

Introduction

This compound is a small molecule inhibitor under investigation for its potential therapeutic applications. Accurate and consistent preparation of a stock solution is the first critical step in any in vitro or in vivo study. The concentration and purity of the stock solution directly impact the reliability of downstream experimental data. This protocol outlines the standardized procedure for dissolving and storing this compound to maintain its stability and activity. The most common solvent for such small molecule inhibitors is dimethyl sulfoxide (DMSO), which is used in this protocol.

Quantitative Data Summary

It is imperative to obtain compound-specific information from the manufacturer's Certificate of Analysis (CoA) or product data sheet. The table below should be populated with the specific details for the batch of this compound being used.

ParameterValueNotes
Chemical Name [Insert Chemical Name of this compound]As provided by the manufacturer.
Molecular Weight (MW) [Insert MW in g/mol ]Crucial for calculating the mass of the compound needed.
Purity >98% (example)Purity should be confirmed from the CoA.
Appearance Crystalline solid (example)Visual confirmation of the compound's physical state.
Recommended Solvent DMSO (Dimethyl Sulfoxide)Check manufacturer's data sheet for optimal solvent.
Solubility in DMSO ≥ [Insert solubility] mg/mLDetermines the maximum feasible stock concentration.
Powder Storage -20°C or -80°C, desiccated, darkLong-term storage conditions for the solid compound to prevent degradation.[1]
Stock Solution Storage -20°C or -80°C in small aliquotsPrevents repeated freeze-thaw cycles which can degrade the compound.[1][2] Store for up to 6 months at -80°C for stability.[1]

Experimental Protocol

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust calculations accordingly for a different desired concentration.

Materials and Equipment
  • This compound powder

  • Anhydrous, sterile-filtered DMSO (purity ≥99.5%)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL, amber or covered in foil)

  • Sterile pipette tips

  • Vortex mixer

  • Sonicator (optional, for compounds that are difficult to dissolve)

  • Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves (nitrile or butyl rubber).[3][4]

Safety Precautions
  • Always handle this compound powder and DMSO inside a chemical fume hood to avoid inhalation of vapors or fine particles.[3]

  • Wear appropriate PPE at all times. DMSO can facilitate the absorption of other chemicals through the skin.[4]

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting the procedure.

  • Dispose of all waste materials according to your institution's guidelines for chemical waste.

Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_storage Storage start Start: Gather Materials and PPE calculate Calculate Mass of this compound and Volume of DMSO start->calculate Plan Experiment weigh Weigh this compound Powder in Fume Hood calculate->weigh add_dmso Add Calculated Volume of Anhydrous DMSO weigh->add_dmso dissolve Dissolve Powder (Vortex/Sonicate) add_dmso->dissolve aliquot Aliquot into Light-Protected Tubes dissolve->aliquot Ensure Complete Dissolution store Store at -20°C or -80°C aliquot->store end End: Stock Solution Ready for Use store->end

Workflow for this compound Stock Solution Preparation.
Step-by-Step Procedure

Step 1: Calculation

To prepare a 10 mM stock solution, use the following formula to calculate the required mass of this compound:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

Example for 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution, assuming a MW of 450.5 g/mol :

Mass (mg) = 0.01 mol/L * 0.001 L * 450.5 g/mol * 1000 mg/g = 4.505 mg

Step 2: Weighing the Compound

  • Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.[5]

  • In a chemical fume hood, carefully weigh the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

Step 3: Dissolving the Compound

  • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, you would add 1 mL of DMSO.

  • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • If the compound is difficult to dissolve, sonicate the tube in a water bath for 5-10 minutes.[5]

Step 4: Aliquoting and Storage

  • To avoid repeated freeze-thaw cycles, which can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.[1][2]

  • Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1][2]

Usage in Experiments

When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low, typically below 0.5%, to avoid solvent-induced toxicity.[2][6] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Signaling Pathway Context

G cluster_workflow Experimental Logic stock This compound Stock Solution (e.g., 10 mM in DMSO) working Working Solution (Diluted in Media) stock->working Dilution treatment Cell / Animal Treatment working->treatment assay Biological Assay (e.g., Western Blot, Cell Viability) treatment->assay data Data Analysis assay->data conclusion Conclusion on Pathway Modulation data->conclusion

Logical flow from stock solution to experimental conclusion.

References

Application Notes and Protocols for YS-363 Administration in Animal Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YS-363 is a novel, orally active, and selective quinazoline-based inhibitor of the Epidermal Growth Factor Receptor (EGFR). It has demonstrated potent inhibitory activity against both wild-type and L858R mutant forms of EGFR. In preclinical studies, this compound has been shown to suppress tumor growth in xenograft models that are dependent on EGFR signaling by inducing G0/G1 cell cycle arrest and apoptosis. These application notes provide a summary of the available data on the in vivo administration of this compound and detailed protocols for its use in animal cancer models.

Quantitative Data Summary

While specific quantitative data from in vivo studies with this compound are not publicly available in detail, the primary research indicates substantial tumor growth suppression with oral administration. The tables below are structured to be populated with data from the primary publication, "Discovery of this compound as a highly potent, selective, and orally efficacious EGFR inhibitor," once accessible.

Table 1: In Vivo Efficacy of this compound in Xenograft Models

Animal ModelCancer Cell LineTreatment GroupDosage (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (%)Mean Tumor Volume (mm³) ± SDp-value
Nude MiceA549 (NSCLC)Vehicle Control-OralDaily0Data not available-
Nude MiceA549 (NSCLC)This compoundData not availableOralDailyData not availableData not availableData not available
Nude MiceH1975 (NSCLC)Vehicle Control-OralDaily0Data not available-
Nude MiceH1975 (NSCLC)This compoundData not availableOralDailyData not availableData not availableData not available

Table 2: Pharmacokinetic Profile of this compound in Mice

ParameterValue
Cmax Data not available
Tmax Data not available
AUC Data not available
Half-life (t½) Data not available
Bioavailability (%) Data not available

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of this compound in animal cancer models, based on standard methodologies for similar compounds.

Protocol 1: Evaluation of In Vivo Antitumor Efficacy in a Xenograft Mouse Model

Objective: To assess the in vivo antitumor activity of this compound in a human non-small cell lung cancer (NSCLC) xenograft model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Human NSCLC cell line (e.g., A549 or H1975)

  • Female athymic nude mice (4-6 weeks old)

  • Matrigel

  • Sterile PBS

  • Calipers

  • Animal housing and care facilities

Procedure:

  • Cell Culture: Culture the chosen NSCLC cell line under standard conditions.

  • Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: V = (length × width²)/2.

  • Randomization and Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • This compound Preparation: Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration.

  • Administration: Administer this compound orally to the treatment group according to the predetermined dosage and schedule (e.g., daily). Administer an equal volume of the vehicle to the control group.

  • Data Collection: Continue to monitor tumor volume and body weight of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a specified size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blot).

Protocol 2: Western Blot Analysis of EGFR Signaling Pathway Proteins in Tumor Tissue

Objective: To determine the effect of this compound on the EGFR signaling pathway in vivo.

Materials:

  • Excised tumor tissues from Protocol 1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize the excised tumor tissues in lysis buffer and centrifuge to collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative protein expression levels.

Visualizations

Signaling Pathway

YS363_EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR YS363 This compound YS363->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound inhibits EGFR signaling, blocking downstream pathways like PI3K/AKT and RAS/RAF/MEK/ERK.

Experimental Workflow

YS363_Xenograft_Workflow A 1. NSCLC Cell Culture (e.g., A549, H1975) B 2. Subcutaneous Injection into Nude Mice A->B C 3. Tumor Growth Monitoring (Calipers) B->C D 4. Randomization into Groups (Tumor Volume ~100-150 mm³) C->D E 5. Oral Administration (Vehicle or this compound) D->E F 6. Continued Monitoring (Tumor Volume & Body Weight) E->F G 7. Endpoint & Tissue Collection F->G H 8. Data Analysis (Tumor Growth Inhibition, Western Blot) G->H

Caption: Workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model.

Application Notes: Detection of p-EGFR Inhibition by YS-363 Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a common factor in the development and progression of various cancers, making it a key target for therapeutic intervention.[1] YS-363 is a novel, potent, and selective quinazoline-based inhibitor of EGFR.[2][3] It has demonstrated significant inhibitory activity against both wild-type and mutant forms of EGFR, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] This document provides a detailed protocol for utilizing Western blot to assess the inhibitory effect of this compound on EGFR phosphorylation in cancer cell lines.

Principle

Western blotting is a powerful and widely used technique to detect and quantify the levels of specific proteins in a complex mixture, such as a cell lysate.[4] This method is particularly useful for evaluating the efficacy of kinase inhibitors by measuring the phosphorylation status of their target proteins. This protocol outlines the steps for treating cells with this compound, preparing cell lysates, separating proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferring the proteins to a membrane, and finally, detecting the levels of phosphorylated EGFR (p-EGFR) and total EGFR using specific antibodies. A decrease in the p-EGFR/total EGFR ratio following this compound treatment indicates successful inhibition of EGFR signaling.

Data Presentation

Table 1: Densitometric Analysis of p-EGFR and Total EGFR Levels After this compound Treatment

Treatment GroupThis compound Conc. (nM)p-EGFR (Tyr1068) (Relative Density Units)Total EGFR (Relative Density Units)p-EGFR / Total EGFR Ratio% Inhibition of p-EGFR
Vehicle Control (DMSO)01.001.050.950%
This compound10.651.020.6432.6%
This compound100.251.080.2375.8%
This compound1000.051.030.0594.7%

Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and antibodies used.

Experimental Protocols

This protocol is designed for researchers, scientists, and drug development professionals familiar with basic cell culture and molecular biology techniques.

Materials and Reagents

  • Cell Line: A cancer cell line with known EGFR expression (e.g., A431, HeLa, or a relevant non-small cell lung cancer line).[5]

  • This compound: Stock solution prepared in DMSO.[2]

  • Epidermal Growth Factor (EGF): For stimulating EGFR phosphorylation.

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • RIPA Lysis Buffer: Supplemented with protease and phosphatase inhibitors.[6]

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4X)

  • SDS-PAGE Gels: (e.g., 4-20% gradient gels).[1]

  • PVDF or Nitrocellulose Membranes [1]

  • Transfer Buffer

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween 20 (TBST).[7][8]

  • Primary Antibodies:

    • Rabbit anti-phospho-EGFR (e.g., Tyr1068 or Tyr1173)

    • Mouse or Rabbit anti-total EGFR

    • Mouse or Rabbit anti-β-actin (or other loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) Substrate [1]

  • Digital Imager or X-ray Film

Procedure

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

    • (Optional) To reduce basal EGFR phosphorylation, serum-starve the cells by replacing the growth medium with a serum-free medium for 12-24 hours prior to treatment.[6]

    • Prepare working solutions of this compound in serum-free or low-serum medium at the desired final concentrations (e.g., 1, 10, 100 nM). Include a vehicle control (DMSO) group.[6]

    • Pre-treat the cells with the various concentrations of this compound or vehicle for a predetermined time (e.g., 1-4 hours).

    • Stimulate EGFR phosphorylation by adding EGF to a final concentration of 10-100 ng/mL for 5-15 minutes at 37°C.[6]

  • Cell Lysis and Protein Quantification:

    • Immediately after stimulation, place the culture plates on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.[1]

    • Add 100-200 µL of ice-cold RIPA buffer (with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[6]

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.[6]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

    • Transfer the supernatant (total protein extract) to a new pre-chilled tube.

    • Determine the protein concentration of each sample using a BCA protein assay.[1]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with RIPA buffer.

    • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.[1]

    • Load equal amounts of protein (20-30 µg) per lane into an SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane.[1]

    • Run the gel at 100-150V until the dye front reaches the bottom.[1]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system according to the manufacturer's instructions.[1]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[8]

    • Incubate the membrane with the primary antibody for p-EGFR (e.g., anti-p-EGFR Y1068) diluted in 5% BSA in TBST (typically 1:1000) overnight at 4°C with gentle agitation.[6]

    • Wash the membrane three times for 10 minutes each with TBST.[6]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST (typically 1:2000 to 1:5000) for 1 hour at room temperature with gentle agitation.[6]

    • Wash the membrane three times for 10 minutes each with TBST.[6]

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer’s instructions and incubate the membrane for 1-5 minutes.[1]

    • Capture the chemiluminescent signal using a digital imager or X-ray film.[1]

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total EGFR and a loading control like β-actin.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates EGF EGF Ligand EGF->EGFR Binds YS363 This compound YS363->Dimerization Inhibits Downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-Akt) Dimerization->Downstream Initiates Proliferation Cell Proliferation, Survival Downstream->Proliferation Promotes Western_Blot_Workflow A 1. Cell Culture & this compound Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (anti-p-EGFR) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis H->I

References

Application Notes and Protocols for Determining Cell Viability Following YS-363 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the effects of YS-363, a potent and selective epidermal growth factor receptor (EGFR) inhibitor, on cell viability. The protocols outlined below are essential for researchers in oncology, cell biology, and drug discovery to evaluate the therapeutic potential of this compound.

This compound is a novel quinazoline-based compound that demonstrates significant inhibitory activity against both wild-type and L858R mutant forms of EGFR.[1] By targeting the EGFR signaling pathway, this compound has been shown to suppress cell proliferation and migration, induce G0/G1 cell cycle arrest, and trigger apoptosis.[1] The following protocols detail established methods for quantifying these effects on cell viability.

Mechanism of Action: this compound and the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cellular processes, including proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. This compound acts as a tyrosine kinase inhibitor (TKI), blocking the downstream signaling cascade initiated by EGFR activation. This inhibition ultimately leads to a reduction in cancer cell viability.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates EGF EGF (Ligand) EGF->EGFR Binds YS363 This compound YS363->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: EGFR Signaling Pathway Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.

Parameter Wild-Type EGFR L858R Mutant EGFR Reference
IC₅₀ 0.96 nM0.67 nM[1]

Experimental Protocols

MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[4][5] The intensity of the purple color is directly proportional to the number of living cells.[2]

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with this compound (various concentrations) A->B C 3. Incubate for designated time (e.g., 24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) to allow formazan formation D->E F 6. Add Solubilization Solution (e.g., DMSO) E->F G 7. Measure Absorbance (570 nm) F->G

Caption: MTT Assay Workflow for this compound Treatment.

  • Cell Seeding:

    • Culture cells in a T25 flask to about 80-90% confluency.[6]

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[7]

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the following day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2][8]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[8]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This assay is used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[6][9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC.[9][10] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]

AnnexinV_Workflow A 1. Treat Cells with this compound B 2. Harvest and Wash Cells A->B C 3. Resuspend in Annexin V Binding Buffer B->C D 4. Add FITC-Annexin V and Propidium Iodide (PI) C->D E 5. Incubate in the Dark (15 minutes) D->E F 6. Analyze by Flow Cytometry E->F

Caption: Annexin V/PI Apoptosis Assay Workflow.

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.

    • Include positive (e.g., staurosporine-treated) and negative controls.[11]

  • Cell Harvesting and Washing:

    • Harvest both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method like EDTA to maintain membrane integrity.[11]

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[11]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[6][11]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[11]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL stock).[11]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.[10]

    • Analyze the samples by flow cytometry as soon as possible.

    • The cell populations will be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.[6]

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[6]

References

Application Note: Analysis of Apoptosis by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1][2] Dysregulation of apoptosis is implicated in a variety of diseases, including cancer and autoimmune disorders.[3] A key hallmark of early-stage apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[1][4] This externalized PS can be specifically detected by Annexin V, a calcium-dependent phospholipid-binding protein.[1][5][6]

This application note describes a method for the quantitative analysis of apoptosis in cell suspensions using flow cytometry. The protocol utilizes a dual-staining method with FITC-conjugated Annexin V and the fluorescent intercalating dye Propidium Iodide (PI). PI is impermeant to live cells and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for the differentiation of various cell populations.[1] This assay provides a sensitive and reliable method to assess the apoptotic effects of experimental compounds. While the specific compound YS-363 is not detailed in publicly available literature, this protocol can be adapted for the analysis of any compound suspected of inducing apoptosis.

Principle of the Assay

The Annexin V/PI apoptosis assay distinguishes between three cell populations:

  • Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-).

  • Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-). These cells have exposed PS on the outer membrane but maintain membrane integrity.[1]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+). These cells have lost membrane integrity, allowing PI to enter and stain the cellular DNA.[1]

Flow cytometry is used to analyze the fluorescence signals from a large population of single cells, enabling the quantification of the percentage of cells in each of these states.[4][7]


Experimental Protocol

Materials and Reagents

ReagentSupplierCatalog No.
Annexin V-FITC Apoptosis Detection Kit(Example) Thermo Fisher ScientificV13242
Cell Line (e.g., Jurkat, HeLa)ATCC-
Cell Culture Medium (e.g., RPMI-1640)Gibco-
Fetal Bovine Serum (FBS)Gibco-
Penicillin-StreptomycinGibco-
Phosphate-Buffered Saline (PBS), pH 7.4Gibco-
Apoptosis-inducing agent (e.g., Staurosporine)Sigma-Aldrich-
Test Compound (e.g., this compound)--
1X Binding BufferProvided in Kit-

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Cell Harvesting and Staining cluster_2 Flow Cytometry Analysis A Seed cells in a 6-well plate B Incubate for 24 hours A->B C Treat cells with this compound (and controls) B->C D Incubate for desired time (e.g., 6, 12, 24 hours) C->D E Harvest cells (including supernatant) D->E F Wash cells with cold PBS E->F G Resuspend in 1X Binding Buffer F->G H Add Annexin V-FITC and PI G->H I Incubate for 15 min at RT in the dark H->I J Acquire samples on flow cytometer I->J K Analyze data J->K L Quantify cell populations (Viable, Early Apoptotic, Late Apoptotic) K->L

Figure 1. Experimental workflow for apoptosis analysis.

Procedure

  • Cell Seeding: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and incubate for 24 hours.[8]

  • Compound Treatment: Treat cells with the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., 1 µM Staurosporine).

  • Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).

  • Cell Harvesting:

    • For suspension cells, gently collect the cells into a 15 mL conical tube.

    • For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.[9]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[9]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[10]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5][9]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[9][11]

    • Analyze the samples by flow cytometry within one hour.[9]

    • Use FITC signal detector (FL1) for Annexin V-FITC and a phycoerythrin signal detector (FL2 or FL3) for PI.

    • Set up appropriate compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and positive control samples.

Data Analysis

The data from the flow cytometer can be analyzed using appropriate software (e.g., FlowJo, FCS Express). The cell populations are quantified by gating on a dot plot of PI versus Annexin V-FITC fluorescence.

G Q1 Q1 Necrotic (Annexin V-/PI+) Q2 Q2 Late Apoptotic/Necrotic (Annexin V+/PI+) Q3 Q3 Viable (Annexin V-/PI-) Q4 Q4 Early Apoptotic (Annexin V+/PI-) X_axis Annexin V-FITC → Y_axis PI → X_line X_line X_line_end X_line_end X_line->X_line_end Y_line Y_line Y_line_end Y_line_end Y_line->Y_line_end

Figure 2. Quadrant analysis of Annexin V/PI staining.

Expected Results

The percentage of cells in each quadrant is determined for each treatment condition. An increase in the percentage of cells in the Annexin V+/PI- (early apoptotic) and Annexin V+/PI+ (late apoptotic/necrotic) quadrants following treatment with this compound would indicate that the compound induces apoptosis.

Quantitative Data Summary

TreatmentConcentration (µM)% Viable (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)
Vehicle Control-95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound185.6 ± 3.510.1 ± 1.24.3 ± 0.8
This compound560.3 ± 4.225.4 ± 2.814.3 ± 1.9
This compound1035.8 ± 5.140.2 ± 3.924.0 ± 2.5
Staurosporine120.1 ± 3.355.7 ± 4.524.2 ± 2.1

Data are represented as mean ± standard deviation from three independent experiments.


Apoptosis Signaling Pathways

Apoptosis is regulated by two main signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[3] Both pathways converge on the activation of a family of cysteine proteases called caspases, which are the central executioners of apoptosis.[12]

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface death receptors.[3] This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the death-inducing signaling complex (DISC), which activates caspase-8.[3]

  • Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage or growth factor deprivation.[3] These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.[3]

Activated initiator caspases (caspase-8 and -9) then cleave and activate executioner caspases (e.g., caspase-3, -6, -7), which orchestrate the dismantling of the cell.[3][12]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligands (e.g., FasL, TNF-α) DeathReceptor Death Receptors (e.g., Fas, TNFR) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Executioner Caspases (Caspase-3, -6, -7) Caspase8->Caspase3 CellularStress Cellular Stress (e.g., DNA Damage) Mitochondria Mitochondria CellularStress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Figure 3. Simplified overview of apoptosis signaling pathways.

Troubleshooting

IssuePossible CauseSuggested Solution
High background staining in negative control Cell membrane damage during harvestingHandle cells gently. Use a cell scraper instead of trypsin for adherent cells if possible.
Inappropriate instrument settingsOptimize photomultiplier tube (PMT) voltages and compensation settings.
Low signal in positive control Ineffective apoptosis-inducing agentUse a fresh stock of the inducing agent and optimize concentration and incubation time.
Insufficient incubation time with Annexin V/PIEnsure incubation is carried out for the recommended time (15 minutes) and at room temperature.[5][9]
High percentage of necrotic cells in all samples Cells were not healthy at the start of the experimentEnsure cells are in the logarithmic growth phase and have high viability before starting the experiment.
Excessive centrifugation speedCentrifuge cells at a lower speed (e.g., 200-300 x g).

References

Application Notes and Protocols for Studying Drug-Resistant EGFR Mutations with YS-363

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant challenge in the treatment of non-small cell lung cancer (NSCLC). YS-363 is a novel, potent, and selective quinazoline-based EGFR inhibitor. This document provides detailed application notes and experimental protocols for the investigation of this compound's efficacy against wild-type, mutant, and potentially drug-resistant EGFR isoforms. This compound has demonstrated potent inhibitory activity against wild-type EGFR and the L858R mutant, with IC50 values of 0.96 nM and 0.67 nM, respectively[1][2]. Furthermore, it has been shown to induce G0/G1 cell cycle arrest and apoptosis, and to substantially suppress tumor growth in xenograft models, highlighting its potential as a therapeutic agent[1].

While specific data on the efficacy of this compound against a broad spectrum of drug-resistant EGFR mutations, such as the T790M and the C797S mutations, is not yet publicly available, the protocols outlined below provide a comprehensive framework for evaluating its potential as a next-generation EGFR inhibitor. The C797S mutation, in particular, confers resistance to third-generation TKIs like osimertinib, and the development of fourth-generation inhibitors is crucial to address this clinical need[3][4][5][6].

Data Presentation

Table 1: Biochemical Activity of this compound Against EGFR Variants
EGFR VariantIC50 (nM)Assay Conditions
Wild-Type0.96[1][2]Recombinant human EGFR, ATP concentration at Km, 37°C
L858R0.67[1][2]Recombinant human EGFR L858R, ATP concentration at Km, 37°C
T790MData not availableResearchers are encouraged to determine the IC50 value using the provided kinase assay protocol.
L858R/T790MData not availableResearchers are encouraged to determine the IC50 value using the provided kinase assay protocol.
Exon 19 DelData not availableResearchers are encouraged to determine the IC50 value using the provided kinase assay protocol.
L858R/T790M/C797SData not availableResearchers are encouraged to determine the IC50 value using the provided kinase assay protocol.
Table 2: Cellular Activity of this compound in EGFR-Mutant NSCLC Cell Lines
Cell LineEGFR Mutation StatusThis compound GI50 (nM)Assay
A549Wild-TypeData not availableMTT Assay, 72h incubation
PC-9Exon 19 DelData not availableMTT Assay, 72h incubation
H1975L858R/T790MData not availableMTT Assay, 72h incubation
Ba/F3-L858R/T790M/C797SL858R/T790M/C797SData not availableMTT Assay, 72h incubation
Table 3: In Vivo Efficacy of this compound in NSCLC Xenograft Models
Xenograft ModelEGFR MutationThis compound Dose & ScheduleTumor Growth Inhibition (%)Notes
PC-9Exon 19 DelData not availableData not availableThis compound has been reported to substantially suppress tumor growth.[1]
H1975L858R/T790MData not availableData not availableResearchers can utilize the provided in vivo protocol to determine efficacy.

Experimental Protocols

EGFR Kinase Assay

This protocol is for determining the in vitro inhibitory activity of this compound against various EGFR kinase variants.

Materials:

  • Recombinant human EGFR enzymes (Wild-Type, L858R, T790M, L858R/T790M, Exon 19 Del, L858R/T790M/C797S)

  • This compound

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle (DMSO) control.

  • Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at the Km concentration for each enzyme).

  • Incubate the reaction at 37°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation (MTT) Assay

This protocol measures the effect of this compound on the proliferation of NSCLC cell lines.

Materials:

  • NSCLC cell lines (e.g., A549, PC-9, H1975, and engineered cell lines expressing C797S mutations)

  • This compound

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the medium containing various concentrations of this compound or vehicle control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.

Apoptosis (Annexin V) Assay

This protocol quantifies the induction of apoptosis by this compound in NSCLC cells using flow cytometry.

Materials:

  • NSCLC cell lines

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for 48 hours.

  • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

In Vivo Tumor Xenograft Study

This protocol describes a subcutaneous xenograft model in nude mice to evaluate the in vivo antitumor efficacy of this compound.

Materials:

  • Female athymic nude mice (4-6 weeks old)

  • NSCLC cell lines (e.g., PC-9, H1975)

  • Matrigel

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers

Procedure:

  • Subcutaneously inject 5 x 10^6 NSCLC cells mixed with Matrigel into the right flank of each mouse.

  • Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2)/2.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer this compound orally at predetermined doses (e.g., 25, 50, 100 mg/kg) daily. The control group should receive the vehicle.

  • Measure tumor volume and body weight twice weekly.

  • At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

  • Calculate the tumor growth inhibition (TGI) percentage for each treatment group compared to the control group.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation YS363 This compound YS363->EGFR Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Proliferation Cell-Based Proliferation Assay (GI50 Determination) Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Proliferation->Apoptosis_Assay Xenograft NSCLC Xenograft Model in Nude Mice Apoptosis_Assay->Xenograft Efficacy Tumor Growth Inhibition (TGI) Xenograft->Efficacy Start This compound Compound Start->Kinase_Assay Start->Cell_Proliferation Drug_Development_Logic cluster_generations EGFR TKI Generations & Resistance Gen1 1st/2nd Gen TKIs (Gefitinib, Erlotinib) T790M Acquired Resistance: T790M Mutation Gen1->T790M Gen3 3rd Gen TKIs (Osimertinib) T790M->Gen3 Overcomes T790M C797S Acquired Resistance: C797S Mutation Gen3->C797S Gen4 4th Gen TKIs (Under Development) C797S->Gen4 Targets C797S YS363_position This compound: Potential 4th Gen Candidate? Gen4->YS363_position Evaluation Needed

References

Troubleshooting & Optimization

Troubleshooting YS-363 solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YS-363, a potent and selective EGFR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and orally active quinazoline-based inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] Its mechanism of action involves binding to the kinase domain of EGFR, which blocks the downstream signaling pathways that promote cell proliferation and survival.[1] this compound has been shown to inhibit both wild-type EGFR and the L858R mutant form with high potency.[1][2] In cellular studies, it has been demonstrated to induce G0/G1 cell cycle arrest and apoptosis.[1][2]

Q2: What are the physical and chemical properties of this compound?

Below is a summary of the key properties of this compound.

PropertyValueReference
Molecular Formula C₃₀H₃₀N₄O₃[3][4][5]
Molecular Weight 494.58 g/mol [3][4][5]
CAS Number 2470908-90-6[3][4][5]
Appearance Solid[4]
Purity ≥99%[4]

Q3: How should this compound be stored?

For long-term storage of the solid compound, a temperature of -20°C is recommended.[3][4] Stock solutions of this compound in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[2][6] To maintain the integrity of the compound, it is advisable to avoid repeated freeze-thaw cycles.

Troubleshooting Guide for this compound Solubility in DMSO

Problem: I am having difficulty dissolving this compound in DMSO.

This compound is a solid compound that may require specific conditions to fully dissolve in DMSO, especially at high concentrations. Here are several troubleshooting steps you can take:

1. Initial Dissolution Steps:

  • Use high-quality, anhydrous DMSO: DMSO is hygroscopic and absorbed water can affect the solubility of compounds.[7] Always use fresh, high-purity, anhydrous DMSO for preparing your stock solution.

  • Gentle Warming: As recommended by suppliers for similar compounds, gently warming the solution to 37°C can aid in dissolution.[3] Be cautious not to overheat the solution, as this could degrade the compound.

  • Sonication: Using an ultrasonic bath can provide the necessary energy to break up solid particles and facilitate dissolution.[3] A short period of sonication (5-10 minutes) is often sufficient.

2. Preparing a High-Concentration Stock Solution:

While the exact maximum solubility of this compound in 100% DMSO is not publicly available, a stock concentration of 25 mg/mL in DMSO has been used as an intermediate for further dilutions.[2] For other quinazoline-based EGFR inhibitors, stock solutions of 10 mM are commonly prepared.[8]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Calculate the required mass:

    • Molecular Weight of this compound = 494.58 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need: 0.01 mol/L * 0.001 L * 494.58 g/mol = 0.0049458 g = 4.95 mg

  • Weigh the compound: Accurately weigh out 4.95 mg of this compound powder.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Facilitate Dissolution:

    • Vortex the solution for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes.

    • Alternatively, or in addition, place the vial in an ultrasonic bath for 5-10 minutes.

  • Confirm Dissolution: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage: Store the 10 mM stock solution in aliquots at -20°C or -80°C.

3. Logical Troubleshooting Workflow for Solubility Issues:

G start Start: this compound powder and anhydrous DMSO check_dissolved Does the powder fully dissolve with vortexing? start->check_dissolved warm Warm the solution to 37°C for 10-15 minutes check_dissolved->warm No success Solution is ready. Aliquot and store at -20°C or -80°C. check_dissolved->success Yes sonicate Sonicate for 5-10 minutes warm->sonicate recheck_dissolved Is the solution clear? sonicate->recheck_dissolved recheck_dissolved->success Yes troubleshoot Consider preparing a lower concentration stock solution or using a co-solvent for in vivo studies. recheck_dissolved->troubleshoot No

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

Signaling Pathway and Experimental Workflow

EGFR Signaling Pathway Inhibited by this compound

This compound targets the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth, proliferation, and survival. The diagram below illustrates the simplified EGFR signaling cascade and the point of inhibition by this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR YS363 This compound YS363->EGFR Inhibits (ATP-binding site) Experimental_Workflow cell_culture 1. Seed cancer cells (e.g., A431, NCI-H1975) in a 96-well plate treatment 2. Treat cells with varying concentrations of this compound (prepared from DMSO stock) cell_culture->treatment incubation 3. Incubate for 48-72 hours treatment->incubation assay 4. Add MTT reagent and incubate for 2-4 hours incubation->assay solubilization 5. Solubilize formazan crystals with DMSO assay->solubilization measurement 6. Measure absorbance at 570 nm solubilization->measurement analysis 7. Analyze data to determine IC₅₀ value measurement->analysis

References

Technical Support Center: Optimizing YS-363 Incubation Time for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing the incubation time for YS-363 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It has been shown to inhibit both wild-type and L858R mutant forms of EGFR. The mechanism of action involves the reversible inhibition of EGFR signaling, which leads to the induction of G0/G1 cell cycle arrest and apoptosis in cancer cells.[1][2]

Q2: What is a typical starting point for incubation time when using this compound in a cell-based assay?

The optimal incubation time for this compound is highly dependent on the specific cell line and the biological question being addressed. For initial experiments, a time-course study is strongly recommended. A common starting point for cell viability or proliferation assays (e.g., MTT, WST-1) is to test a range of incubation times, such as 24, 48, and 72 hours. For assays measuring more immediate effects on EGFR signaling, such as phosphorylation, a much shorter incubation time of 30 minutes to 4 hours may be sufficient.

Q3: How does incubation time affect the IC50 value of this compound?

The half-maximal inhibitory concentration (IC50) value of this compound can be influenced by the incubation time. Generally, longer incubation periods in cell proliferation assays may result in lower IC50 values as the compound has more time to exert its cytotoxic or anti-proliferative effects. It is critical to maintain a consistent incubation time across all experiments to ensure the comparability and reproducibility of your results.

Q4: What are some common issues encountered when determining the optimal incubation time for this compound?

Common issues include:

  • No observable effect: This could be due to an incubation time that is too short, the use of a resistant cell line, or suboptimal drug concentration.

  • High variability between replicates: This can be caused by inconsistent cell seeding, pipetting errors, or edge effects in the microplate.

  • Unexpected results: This may include an increase in cell proliferation at low concentrations (a phenomenon known as hormesis) or a plateau in the dose-response curve.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant inhibition of cell viability Incubation time is too short.Perform a time-course experiment, extending the incubation period (e.g., 48, 72, or even 96 hours).
Cell line is resistant to this compound.Verify the expression and mutation status of EGFR in your cell line. Consider using a positive control (a cell line known to be sensitive to EGFR inhibitors).
This compound concentration is too low.Increase the concentration range of this compound in your dose-response experiment.
High background signal in control wells Contamination of media or reagents.Use fresh, sterile media and reagents. Regularly test for mycoplasma contamination.
Autofluorescence of the compound or cells.If using a fluorescence-based assay, check for autofluorescence of this compound and the cells at the excitation and emission wavelengths used.
Inconsistent results between experiments Variation in experimental conditions.Standardize all experimental parameters, including cell passage number, seeding density, media composition, and incubation conditions (temperature, CO2, humidity).
Degradation of this compound.Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

Quantitative Data

Table 1: Inhibitory Potency of this compound against EGFR

Target IC50 (nM)
EGFR (wild-type)0.96
EGFR (L858R mutant)0.67

Data sourced from a study on the discovery of this compound as a highly potent, selective, and orally efficacious EGFR inhibitor.[1]

Experimental Protocols

Protocol 1: Time-Course Experiment for Cell Viability (MTT Assay)

This protocol is designed to determine the optimal incubation time for this compound in a cell viability assay.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.

  • Treatment: Remove the overnight culture medium and add the prepared media containing different concentrations of this compound.

  • Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

  • MTT Addition: At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After the incubation with MTT, add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot the dose-response curves for each incubation time to determine the IC50 value at each time point. The optimal incubation time will be the one that provides a robust and reproducible inhibitory effect.

Protocol 2: Western Blot for EGFR Phosphorylation

This protocol is for assessing the short-term effect of this compound on EGFR signaling.

Materials:

  • Target cancer cell line

  • Serum-free cell culture medium

  • This compound stock solution

  • EGF (Epidermal Growth Factor)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Starvation: Seed cells in a 6-well plate and grow to 70-80% confluency. Then, starve the cells in serum-free medium for 12-24 hours.

  • Inhibitor Pre-treatment: Treat the starved cells with various concentrations of this compound for a short period (e.g., 1, 2, or 4 hours).

  • EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce EGFR phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting: Perform SDS-PAGE, transfer the proteins to a membrane, block the membrane, and incubate with primary and secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated EGFR signal to the total EGFR and a loading control (GAPDH or β-actin). This will determine the inhibitory effect of this compound on EGFR phosphorylation at different pre-incubation times.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Transcription STAT3->Transcription YS363 This compound YS363->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: Unexpected Assay Results Check_Viability Issue: No significant cell death/inhibition Start->Check_Viability Check_Variability Issue: High variability in results Start->Check_Variability Check_Controls Issue: Inconsistent control values Start->Check_Controls Incubation_Time Action: Increase incubation time (e.g., 48, 72h) Check_Viability->Incubation_Time Yes Concentration Action: Increase This compound concentration Check_Viability->Concentration No Seeding Action: Standardize cell seeding protocol Check_Variability->Seeding Yes Pipetting Action: Calibrate pipettes, use proper technique Check_Variability->Pipetting No Reagents Action: Use fresh reagents and media Check_Controls->Reagents Yes Mycoplasma Action: Test for mycoplasma contamination Check_Controls->Mycoplasma No End End: Optimized Assay Incubation_Time->End Cell_Line Action: Verify cell line EGFR status Concentration->Cell_Line Cell_Line->End Seeding->End Edge_Effect Action: Avoid using outer wells of the plate Pipetting->Edge_Effect Edge_Effect->End Reagents->End Mycoplasma->End

Caption: Troubleshooting workflow for this compound cell-based assays.

References

How to prevent YS-363 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of YS-363 in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a novel, potent, and selective quinazoline-based inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] Like many small molecule kinase inhibitors, this compound is a hydrophobic compound with limited solubility in aqueous solutions. This can lead to precipitation when diluting stock solutions (typically in DMSO) into aqueous buffers or cell culture media, which can result in inaccurate experimental results and potential cytotoxicity from compound aggregates.

Q2: What are the primary factors that can cause this compound to precipitate?

Several factors can contribute to the precipitation of this compound in aqueous solutions:

  • Poor intrinsic aqueous solubility: The chemical structure of this compound, being quinazoline-based, inherently limits its ability to dissolve in water.

  • Solvent shock: Rapidly diluting a concentrated DMSO stock of this compound into an aqueous buffer can cause the compound to "crash out" of solution as the solvent environment abruptly changes from organic to aqueous.

  • pH of the solution: The solubility of quinazoline derivatives is often pH-dependent. If the pH of the aqueous solution is not optimal, the solubility of this compound can be significantly reduced.

  • High final concentration: Attempting to achieve a high final concentration of this compound in an aqueous solution may exceed its solubility limit.

  • Temperature: Lower temperatures can decrease the solubility of some compounds.

  • Interactions with media components: Components in complex cell culture media, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of this compound and other similar small molecule inhibitors. This compound is highly soluble in 100% DMSO.

Q4: How should I store my this compound stock solution?

Store the this compound stock solution in DMSO at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect the stock solution from light.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.

Issue: Precipitate observed immediately upon dilution of DMSO stock into aqueous buffer/media.

Cause: This is likely due to "solvent shock," where the rapid change in solvent polarity causes the compound to fall out of solution.

Solutions:

  • Optimize the Dilution Method:

    • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute the concentrated DMSO stock into a small volume of your aqueous buffer or media, mix thoroughly, and then add this intermediate dilution to the final volume.

    • Gradual Addition: Add the DMSO stock solution dropwise to the aqueous solution while vortexing or stirring to ensure rapid and uniform mixing.

  • Reduce the Final DMSO Concentration:

    • While this compound is highly soluble in DMSO, high concentrations of DMSO can be toxic to cells. Aim to keep the final DMSO concentration in your assay below 0.5%, and ideally at or below 0.1%. If a higher concentration of this compound is required, consider preparing a more concentrated initial stock solution in DMSO.

  • Pre-warm the Aqueous Solution:

    • Warming your buffer or cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be mindful of the thermal stability of this compound and other components in your solution.

Issue: Precipitate forms over time in the final aqueous solution.

Cause: The final concentration of this compound may be above its thermodynamic solubility limit in the specific aqueous environment, or the compound may be unstable under the experimental conditions.

Solutions:

  • Adjust the pH of the Aqueous Solution:

    • The solubility of quinazoline-based compounds can be highly pH-dependent. For basic compounds, lowering the pH can increase solubility. Experiment with buffering your aqueous solution to a slightly more acidic pH (e.g., pH 6.0-7.0) to see if this improves solubility. Always ensure the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

  • Use Co-solvents:

    • Adding a small percentage of a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds.

      • Ethanol or Propylene Glycol: Start with low concentrations (e.g., 1-5% v/v) and increase as needed, while monitoring for any effects on your assay.

  • Incorporate Solubilizing Excipients:

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility. Use concentrations above the critical micelle concentration (CMC).

    • Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not publicly available, the following table provides solubility data for a structurally related macrocyclic quinazoline-based EGFR inhibitor (compound 3f ), which can serve as a useful reference.

Solvent SystemConcentration (µg/mL)Molar Concentration (µM)*Notes
Neutral Aqueous Buffer0.131 - 0.174~0.26 - 0.35Poor solubility.
Neutral Aqueous Buffer + 5% DMSO0.283~0.57Modest improvement with low DMSO.
Neutral Aqueous Buffer + 10% DMSO0.294~0.59Similar to 5% DMSO.
100% DMSO2592~5240High solubility.
Simulated Gastric Fluid (SGF) Buffer2592~5240High solubility at low pH.

*Molar concentration calculated using the molecular weight of this compound (494.58 g/mol ) for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (MW: 494.58 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.95 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Procedure (for a final concentration of 10 µM with 0.1% DMSO):

  • In a sterile conical tube, prepare an intermediate dilution by adding 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed cell culture medium. This creates a 100 µM intermediate solution with 1% DMSO.

  • Gently vortex the intermediate dilution immediately and thoroughly.

  • Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete cell culture medium in a new sterile tube.

  • Invert the tube several times to ensure the final solution is well-mixed.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg JAK JAK EGFR->JAK Ligand EGF/TGF-α Ligand->EGFR Binds RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, etc.) ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC IP3->PKC Ca²⁺ release STAT STAT JAK->STAT STAT->Transcription YS363 This compound YS363->EGFR Inhibits

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: This compound Precipitation Observed Check_Concentration Is the final concentration too high? Start->Check_Concentration Lower_Concentration Lower the final concentration Check_Concentration->Lower_Concentration Yes Check_Dilution Was the dilution performed correctly? Check_Concentration->Check_Dilution No Lower_Concentration->Check_Dilution Improve_Dilution Improve dilution technique: - Serial dilution - Gradual addition Check_Dilution->Improve_Dilution No Check_pH Is the pH of the aqueous solution optimal? Check_Dilution->Check_pH Yes Improve_Dilution->Check_pH Adjust_pH Adjust pH of the buffer (e.g., slightly acidic) Check_pH->Adjust_pH No Use_Excipients Consider using solubilizing excipients: - Co-solvents (Ethanol, PEG) - Surfactants (Tween 80) - Cyclodextrins (HP-β-CD) Check_pH->Use_Excipients Yes Adjust_pH->Use_Excipients Success Success: This compound is soluble Use_Excipients->Success

Caption: Troubleshooting workflow for this compound precipitation.

References

YS-363 off-target effects in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using YS-363, a potent and selective EGFR inhibitor. The information is tailored for researchers, scientists, and drug development professionals to address potential issues encountered during experiments with cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a novel quinazoline-based compound that acts as a highly potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] It has demonstrated strong inhibitory activity against both wild-type EGFR and the L858R mutant form.[1]

Q2: What are the known on-target effects of this compound in cancer cell lines?

This compound has been shown to have a reversible inhibitory effect on cellular EGFR signaling.[1] Its on-target effects include:

  • Inhibition of cancer cell proliferation and migration.[1]

  • Induction of G0/G1 cell cycle arrest.[1]

  • Induction of apoptosis.[1]

Q3: Is there any information available on the off-target effects of this compound?

Currently, there is no publicly available data from broad kinase selectivity panels or comprehensive off-target screening for this compound. The initial discovery paper emphasizes its high selectivity for EGFR, but does not provide a detailed off-target profile.[1]

Q4: I am observing a phenotype in my experiments that is not consistent with EGFR inhibition. Could this be an off-target effect?

While this compound is reported to be highly selective, unexpected phenotypes could potentially be due to off-target effects, especially at higher concentrations. It is also important to consider the specific genetic background of your cancer cell line and other experimental variables.

Q5: How can I determine if the observed effects in my experiments are on-target or off-target?

To differentiate between on-target and off-target effects, you can perform several experiments:

  • Rescue experiments: Overexpress a drug-resistant mutant of EGFR in your cells. If the phenotype is rescued, it suggests an on-target effect.

  • Use of alternative EGFR inhibitors: Compare the phenotype induced by this compound with that of other structurally different EGFR inhibitors. If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.

  • Downstream signaling analysis: Use western blotting to confirm that this compound is inhibiting the EGFR signaling pathway as expected (e.g., decreased phosphorylation of EGFR, AKT, and ERK).

  • Kinase profiling: To definitively identify potential off-targets, you can subject this compound to a commercial kinase profiling service.

Troubleshooting Guide

This guide is designed to help you troubleshoot unexpected experimental outcomes when using this compound.

Observed Issue Potential Cause Suggested Action
Higher than expected cytotoxicity in a cell line with low EGFR expression. 1. Off-target kinase inhibition. 2. Compound precipitation or aggregation at high concentrations. 3. Non-specific cellular toxicity.1. Perform a dose-response curve and determine the IC50. 2. Visually inspect the media for any signs of precipitation. 3. Use a structurally unrelated EGFR inhibitor to see if the effect is reproducible. 4. Consider a kinase panel screening to identify potential off-targets.
Unexpected changes in cell morphology or signaling pathways unrelated to EGFR. 1. Off-target inhibition of other kinases involved in cytoskeletal regulation or other signaling cascades.1. Analyze the phosphorylation status of key proteins in alternative signaling pathways using western blot or phospho-kinase arrays. 2. Perform a kinome-wide selectivity screen of this compound.
Variable results between experiments. 1. Inconsistent compound concentration. 2. Cell line heterogeneity or passage number. 3. Differences in experimental conditions (e.g., serum concentration, cell density).1. Prepare fresh stock solutions of this compound for each experiment. 2. Use a consistent passage number for your cell line and ensure a homogenous cell population. 3. Standardize all experimental parameters.
Lack of expected anti-proliferative effect in an EGFR-dependent cell line. 1. Acquired resistance to this compound. 2. Incorrect compound concentration or inactive compound. 3. Presence of alternative survival pathways.1. Sequence the EGFR gene in your treated cells to check for resistance mutations. 2. Verify the concentration and activity of your this compound stock. 3. Investigate the activation of bypass signaling pathways (e.g., MET, AXL).

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary targets.

Target IC50 (nM) Assay Type
EGFR (wild-type)0.96Biochemical Assay
EGFR (L858R mutant)0.67Biochemical Assay

Data from "Discovery of this compound as a highly potent, selective, and orally efficacious EGFR inhibitor".[1]

Experimental Protocols

Western Blot for EGFR Pathway Activation

Objective: To assess the on-target activity of this compound by measuring the phosphorylation status of EGFR and its downstream effectors (e.g., AKT, ERK).

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., A549, H1975) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time period (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

General Kinase Profiling Assay

Objective: To identify potential off-target kinases of this compound. This is typically performed as a service by specialized companies.

Methodology (General Principle):

  • Compound Submission: Provide a sample of this compound at a specified concentration and purity.

  • Assay Format: The service provider will typically use a competition binding assay (e.g., KINOMEscan™) or an enzymatic assay against a large panel of purified kinases.

  • Data Analysis: The results are usually provided as the percentage of inhibition at a specific concentration or as IC50/Kd values for any kinases that are significantly inhibited. This data will reveal the selectivity profile of this compound and identify any potential off-targets.

Visualizations

EGFR_Signaling_Pathway EGFR Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation YS363 This compound YS363->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Caption: this compound inhibits EGFR signaling, blocking downstream pathways.

Off_Target_Workflow Workflow for Investigating Off-Target Effects Start Unexpected Phenotype Observed with this compound DoseResponse Perform Dose-Response and Viability Assays Start->DoseResponse WesternBlot Analyze EGFR Pathway (p-EGFR, p-AKT, p-ERK) via Western Blot DoseResponse->WesternBlot OnTargetCheck Is EGFR Pathway Inhibited as Expected? WesternBlot->OnTargetCheck OffTargetHypothesis Hypothesize Off-Target Effect OnTargetCheck->OffTargetHypothesis No Reassess Re-evaluate Experimental Conditions and Cell Line OnTargetCheck->Reassess Yes KinaseScreen Perform Kinome-Wide Selectivity Screening OffTargetHypothesis->KinaseScreen ValidateHits Validate Potential Off-Targets (e.g., siRNA, specific inhibitors) KinaseScreen->ValidateHits Conclusion Identify and Characterize Off-Target Mechanism ValidateHits->Conclusion

Caption: A logical workflow to investigate potential off-target effects.

References

Technical Support Center: Minimizing In Vivo Toxicity of YS-363

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "YS-363" is not a publicly documented compound, this guide leverages established principles for minimizing in vivo toxicity of small molecule kinase inhibitors, a class to which this compound is presumed to belong for the purposes of this guide. Researchers should adapt these recommendations based on the specific characteristics of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common in vivo toxicities observed with small molecule kinase inhibitors like this compound?

A1: The toxicities of kinase inhibitors are often linked to their target and any off-target activities. Different classes of kinase inhibitors are associated with distinct toxicity profiles. For instance, inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) commonly cause skin rash, diarrhea, and mucositis[1]. Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors are often associated with hypertension, proteinuria, and complications in wound healing[1]. Other common toxicities can include cardiotoxicity, hepatotoxicity, and myelosuppression[2][3][4]. Early-stage in vivo toxicology studies are crucial for identifying the specific toxicity profile of a new compound like this compound[5][6][7].

Q2: How can I determine if the observed toxicity is an on-target or off-target effect of this compound?

A2: Differentiating between on-target and off-target toxicity is a critical step in troubleshooting. Several experimental approaches can be employed:

  • Kinome Profiling: This technique assesses the selectivity of your inhibitor by screening it against a large panel of kinases[8]. High activity against unintended kinases suggests potential off-target effects.

  • Rescue Experiments: Transfecting cells with a drug-resistant mutant of the intended target kinase can help distinguish between on- and off-target effects. A rescue of the on-target effects, but not the toxicity, would point towards an off-target mechanism[8].

  • Western Blotting: Analyzing the phosphorylation status of downstream targets of this compound, as well as key proteins in related pathways, can reveal unexpected changes indicative of off-target activity[8].

Q3: What are the initial steps to mitigate in vivo toxicity once it is observed?

A3: Initial steps to address in vivo toxicity include:

  • Dose-Response Assessment: Conduct a thorough dose-response study to identify the minimum effective dose that elicits the desired therapeutic effect with the least toxicity[8].

  • Refine the Dosing Regimen: Consider alternative dosing schedules, such as intermittent dosing or dose reduction, which may maintain efficacy while reducing toxicity.

  • Formulation Optimization: The formulation of a drug can significantly impact its pharmacokinetic profile and, consequently, its toxicity[9][10][11]. Exploring different formulation strategies can help reduce peak plasma concentrations (Cmax), which are often associated with toxicity[9].

Q4: Can changing the administration route of this compound reduce its toxicity?

A4: Yes, the route of administration can significantly influence a compound's pharmacokinetic and toxicity profile. For instance, moving from systemic administration (like intravenous or oral) to a more localized delivery can concentrate the therapeutic agent at the target site and reduce systemic exposure and associated toxicities. Alternative routes like subcutaneous or intraperitoneal administration can also alter the absorption and distribution profile, potentially mitigating toxicity[11][12].

Troubleshooting Guides

Issue 1: High levels of hepatotoxicity observed in vivo.

Possible Causes and Solutions:

Possible CauseTroubleshooting StepExpected Outcome
Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[8] 2. Test this compound analogues with different chemical scaffolds but the same intended target.1. Identification of off-target kinases responsible for hepatotoxicity. 2. If hepatotoxicity persists across different scaffolds, it may be an on-target effect.
Reactive metabolite formation 1. Conduct in vitro metabolism studies using liver microsomes to identify potential reactive metabolites. 2. Modify the chemical structure of this compound to block metabolic hotspots.1. Understanding of the metabolic pathways leading to toxic metabolites. 2. A new analogue with a safer metabolic profile.
Inappropriate dosage 1. Perform a dose-ranging study to determine the lowest effective concentration.[8] 2. Implement dose interruption or reduction strategies in your experimental design.1. Reduced hepatotoxicity while maintaining the desired on-target effect.[8] 2. Minimized liver enzyme elevation.
Issue 2: Severe skin rash and dermatological toxicities.

Possible Causes and Solutions:

Possible CauseTroubleshooting StepExpected Outcome
On-target EGFR inhibition (if applicable) 1. EGFR inhibition is a common cause of skin rash.[1] Prophylactic treatment with moisturizers, sunscreens, and topical steroids can be considered. 2. Concomitant administration of medications known to mitigate EGFR inhibitor-induced rash.1. Management and reduction in the severity of the skin rash. 2. Improved tolerability of this compound.
Off-target effects 1. Use Western blotting to assess the effect of this compound on signaling pathways in skin cells. 2. Compare the in vivo phenotype with known phenotypes of other kinase inhibitors.1. Identification of unintended pathway modulation in the skin. 2. A clearer understanding of the mechanism of dermatological toxicity.
Formulation-related irritation 1. Evaluate the excipients in the vehicle for potential skin irritation. 2. Test alternative formulations with different vehicle compositions.1. Identification of the irritant component in the formulation. 2. A non-irritating formulation for in vivo studies.

Experimental Protocols

Protocol 1: Kinome Profiling for Off-Target Identification

Objective: To determine the selectivity of this compound by screening it against a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) in the appropriate buffer as specified by the screening service.

  • Kinase Panel Selection: Utilize a commercial kinase profiling service that offers a comprehensive panel of human kinases.

  • Binding or Activity Assay: The service will typically perform a competition binding assay or an enzymatic activity assay where this compound competes with a labeled ligand for binding to each kinase or inhibits the kinase's catalytic activity.

  • Data Analysis: The results are usually provided as a percentage of inhibition or binding affinity for each kinase. Analyze the data to identify any kinases that are significantly inhibited by this compound at the tested concentration.

Protocol 2: Western Blotting for Pathway Analysis

Objective: To assess the effect of this compound on the phosphorylation status of its intended target and key off-target signaling proteins.

Methodology:

  • Cell Culture and Treatment: Culture appropriate cells and treat them with this compound at various concentrations and time points. Include a vehicle control.

  • Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control to identify any significant changes in protein phosphorylation[8].

Visualizations

G cluster_0 Troubleshooting In Vivo Toxicity of this compound cluster_1 Toxicity Characterization cluster_2 Mitigation Strategies observe_toxicity Observe In Vivo Toxicity (e.g., Weight Loss, Organ Damage) characterize_toxicity Characterize Toxicity: On-target vs. Off-target observe_toxicity->characterize_toxicity mitigation_strategy Implement Mitigation Strategy characterize_toxicity->mitigation_strategy kinome_profiling Kinome Profiling characterize_toxicity->kinome_profiling rescue_experiments Rescue Experiments characterize_toxicity->rescue_experiments western_blot Western Blotting characterize_toxicity->western_blot dose_optimization Dose Optimization mitigation_strategy->dose_optimization formulation_change Formulation Change mitigation_strategy->formulation_change schedule_modification Schedule Modification mitigation_strategy->schedule_modification G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway YS363 This compound TargetKinase Intended Target Kinase YS363->TargetKinase Inhibition OffTargetKinase Off-Target Kinase YS363->OffTargetKinase Inhibition DownstreamEffector1 Downstream Effector 1 TargetKinase->DownstreamEffector1 TherapeuticEffect Therapeutic Effect DownstreamEffector1->TherapeuticEffect DownstreamEffector2 Downstream Effector 2 OffTargetKinase->DownstreamEffector2 Toxicity Toxicity DownstreamEffector2->Toxicity

References

Technical Support Center: Interpreting Unexpected Results in YS-363 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing YS-363, a potent and selective EGFR inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel, orally active quinazoline-based compound that acts as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It functions by reversibly binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.[2][3] This leads to the suppression of key cellular processes involved in tumor growth and progression, including cell proliferation, migration, and survival.[2]

Q2: Against which forms of EGFR is this compound effective?

This compound has demonstrated potent inhibitory activity against both wild-type EGFR and the L858R mutant form of EGFR.[1][2] This makes it a promising candidate for non-small cell lung cancer (NSCLC) harboring these mutations.

Q3: What are the known cellular effects of this compound?

Published studies have shown that this compound can inhibit cell proliferation and migration, induce G0/G1 cell cycle arrest, and trigger apoptosis in EGFR-dependent cancer cell lines.[1][2]

Q4: What is the potential for off-target effects with this compound?

While this compound is designed as a selective EGFR inhibitor, like many kinase inhibitors, there is a potential for off-target effects, especially at higher concentrations.[4] Off-target activity arises from the conserved nature of the ATP-binding pocket across the human kinome. If you observe unexpected cellular phenotypes not typically associated with EGFR inhibition, it is crucial to consider off-target effects.[4]

Q5: Could resistance to this compound develop in cancer cells?

Acquired resistance is a common phenomenon with EGFR inhibitors.[5] Resistance mechanisms can include secondary mutations in the EGFR kinase domain (such as the T790M "gatekeeper" mutation), activation of bypass signaling pathways (e.g., MET amplification), or histologic transformation.[5][6] If you observe a loss of efficacy of this compound over time in your cell culture models, it may be indicative of acquired resistance.

Quantitative Data Summary

Target IC50 (nM)
Wild-type EGFR0.96[1][2]
L858R mutant EGFR0.67[1][2]

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, CellTiter-Glo®)

Q: My cell viability results show little to no effect of this compound, even at high concentrations.

  • Possible Cause 1: Cell Line Insensitivity. The cell line you are using may not be dependent on EGFR signaling for survival.

    • Solution: Confirm the EGFR expression and phosphorylation status of your cell line via Western blot. Use a positive control cell line known to be sensitive to EGFR inhibitors (e.g., NCI-H1975 for L858R/T790M or a cell line overexpressing wild-type EGFR).[7]

  • Possible Cause 2: Drug Inactivity. The this compound compound may have degraded.

    • Solution: Ensure proper storage of this compound stock solutions (-20°C or -80°C for long-term storage).[1] Prepare fresh dilutions for each experiment.

  • Possible Cause 3: Insufficient Incubation Time. The duration of treatment may not be long enough to induce cell death.

    • Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.

  • Possible Cause 4: Assay Interference. The this compound compound may interfere with the assay chemistry (e.g., reducing MTT reagent).

    • Solution: Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions.[8] Consider using an alternative viability assay based on a different principle (e.g., ATP measurement vs. metabolic activity).[9]

Q: I'm observing high variability between replicate wells in my viability assay.

  • Possible Cause 1: Uneven Cell Seeding. Inconsistent number of cells plated in each well.

    • Solution: Ensure your cells are in a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each replicate.[10]

  • Possible Cause 2: Edge Effects. Evaporation from the outer wells of the microplate can lead to increased drug concentration and altered cell growth.

    • Solution: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.[8]

  • Possible Cause 3: Pipetting Errors. Inaccurate pipetting of the compound or assay reagents.

    • Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.[10]

Western Blot Analysis of EGFR Signaling

Q: I don't see a decrease in phosphorylated EGFR (p-EGFR) after this compound treatment in a sensitive cell line.

  • Possible Cause 1: Suboptimal Lysis Buffer. Inadequate inhibition of phosphatases during cell lysis.

    • Solution: Use a lysis buffer supplemented with fresh phosphatase and protease inhibitors. Keep samples on ice at all times during preparation.[3]

  • Possible Cause 2: Incorrect Antibody. The primary antibody for p-EGFR may not be specific or sensitive enough.

    • Solution: Use a well-validated p-EGFR antibody. Check the antibody datasheet for recommended applications and dilutions.[11] Consider using a positive control lysate from cells stimulated with EGF.

  • Possible Cause 3: Insufficient Drug Concentration or Treatment Time. The concentration or duration of this compound treatment may be insufficient to inhibit EGFR phosphorylation.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting EGFR phosphorylation. A short treatment time (e.g., 1-4 hours) is often sufficient to see changes in phosphorylation.[3]

Q: I'm observing high background on my Western blot, making it difficult to interpret the results.

  • Possible Cause 1: Inadequate Blocking. Insufficient blocking of the membrane.

    • Solution: Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies, as milk contains casein which is a phosphoprotein).[12]

  • Possible Cause 2: Antibody Concentration Too High. The primary or secondary antibody concentration is too high, leading to non-specific binding.

    • Solution: Titrate your antibodies to determine the optimal dilution that provides a good signal-to-noise ratio.[12]

  • Possible Cause 3: Insufficient Washing. Inadequate washing steps to remove unbound antibodies.

    • Solution: Increase the number and duration of washes. Add a mild detergent like Tween-20 to your wash buffer.[12]

Cell Cycle Analysis

Q: I am not observing the expected G0/G1 arrest after this compound treatment.

  • Possible Cause 1: Asynchronous Cell Population. The cells were not actively dividing at the start of the experiment.

    • Solution: Ensure you are using cells in the logarithmic growth phase. Consider synchronizing the cells before treatment.

  • Possible Cause 2: Incorrect Staining or Acquisition. Issues with the DNA staining protocol or flow cytometer setup.

    • Solution: Ensure complete RNase treatment to avoid staining of double-stranded RNA. Run samples at a low flow rate to improve resolution.[13][14]

  • Possible Cause 3: Cell Line-Specific Effects. The cell line may undergo apoptosis instead of or before arresting in G0/G1.

    • Solution: Perform an apoptosis assay in parallel to determine if the primary response to this compound in your cell line is cell death.

Q: My cell cycle histogram has a high coefficient of variation (CV) for the G0/G1 peak.

  • Possible Cause 1: Cell Clumps. Aggregates of cells are being analyzed as single events.

    • Solution: Filter the cell suspension through a nylon mesh before staining. Use pulse-width or pulse-area parameters on the flow cytometer to exclude doublets from the analysis.[15]

  • Possible Cause 2: High Flow Rate. Running the sample too quickly on the cytometer.

    • Solution: Use the lowest possible flow rate for sample acquisition to ensure accurate DNA content measurement.[13][14]

Apoptosis Assays (e.g., Annexin V/PI Staining)

Q: I'm seeing a high percentage of necrotic (Annexin V+/PI+) cells and a low percentage of early apoptotic (Annexin V+/PI-) cells.

  • Possible Cause 1: Treatment Concentration is Too High or Duration is Too Long. The dose of this compound may be causing rapid cell death.

    • Solution: Perform a dose-response and time-course experiment to identify conditions that induce apoptosis without causing widespread necrosis.

  • Possible Cause 2: Harsh Sample Handling. Over-trypsinization or vigorous pipetting can damage cell membranes.

    • Solution: Use a gentle cell detachment method and handle cells carefully during staining.[16]

  • Possible Cause 3: Assay Performed Too Late. The cells have already progressed through early apoptosis to secondary necrosis.

    • Solution: Analyze cells at an earlier time point after treatment.[17]

Q: My negative control shows a high percentage of apoptotic cells.

  • Possible Cause 1: Unhealthy Cells. The cells were not healthy at the start of the experiment.

    • Solution: Use cells from a low-passage number and ensure they are in the logarithmic growth phase. Avoid letting cultures become over-confluent.[16]

  • Possible Cause 2: Spontaneous Apoptosis. Some cell lines are prone to spontaneous apoptosis.

    • Solution: Optimize cell culture conditions. Ensure all reagents are fresh and sterile.

Cell Migration Assays (e.g., Transwell or Scratch Assay)

Q: I don't observe an inhibition of cell migration with this compound treatment.

  • Possible Cause 1: Cell Proliferation Confounding Results. In a scratch assay, the "healing" of the scratch may be due to cell proliferation rather than migration.

    • Solution: Perform the assay in serum-free or low-serum media. Consider pre-treating cells with a proliferation inhibitor like Mitomycin C.[18]

  • Possible Cause 2: Incorrect Pore Size (Transwell Assay). The pores of the Transwell membrane may be too large or too small for your cells.

    • Solution: Choose a pore size that is appropriate for your cell type.[18][19]

  • Possible Cause 3: Suboptimal Chemoattractant (Transwell Assay). The chemoattractant in the lower chamber is not potent enough.

    • Solution: Use a potent chemoattractant, such as a higher concentration of serum or a specific growth factor, to stimulate migration.[20]

Q: My scratch assay shows an uneven wound edge.

  • Possible Cause 1: Inconsistent Scratching Technique. Manual scratching with a pipette tip can create variable wound widths.

    • Solution: Use a dedicated scratch assay tool or a consistent method to create a uniform scratch.[18]

  • Possible Cause 2: Cell Monolayer is Not Confluent. The cell layer was not fully confluent when the scratch was made.

    • Solution: Ensure the cell monolayer is 100% confluent before creating the scratch.[18]

Experimental Protocols

Note: These are generalized protocols and should be optimized for your specific cell lines and experimental conditions.

Protocol 1: Cell Viability (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound for 24-72 hours. Include vehicle-only (e.g., DMSO) controls.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot the dose-response curve to determine the IC50.

Protocol 2: Western Blot for p-EGFR
  • Cell Treatment: Plate cells and allow them to adhere. Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.[3]

  • Inhibitor Treatment: Treat cells with this compound at the desired concentrations for 1-4 hours.

  • EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation.[3]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies against p-EGFR and total EGFR overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize the p-EGFR signal to the total EGFR signal.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds YS363 This compound YS363->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Select EGFR-dependent cell line culture Cell Culture & Seeding start->culture treatment Treat with this compound (Dose-response & Time-course) culture->treatment assay Perform Cellular Assays treatment->assay viability Cell Viability Assay assay->viability western Western Blot (p-EGFR, p-Akt, etc.) assay->western cell_cycle Cell Cycle Analysis assay->cell_cycle apoptosis Apoptosis Assay assay->apoptosis migration Migration Assay assay->migration data Data Acquisition & Analysis viability->data western->data cell_cycle->data apoptosis->data migration->data interpretation Interpret Results data->interpretation end Conclusion interpretation->end

Caption: General experimental workflow for evaluating this compound efficacy.

Troubleshooting_Logic start Unexpected Result Observed q1 Is the on-target effect (e.g., p-EGFR inhibition) confirmed? start->q1 a1_no Troubleshoot Western Blot: - Lysis Buffer - Antibody - Drug Activity q1->a1_no No a1_yes Proceed to Phenotypic Assay Troubleshooting q1->a1_yes Yes q2 Is the unexpected result 'lack of effect'? a1_yes->q2 a2_yes Check: - Cell Line Sensitivity - Drug Concentration/Time - Assay Interference q2->a2_yes Yes a2_no Check for Off-Target Effects or Acquired Resistance q2->a2_no No q3 Is the unexpected result a novel phenotype? a2_no->q3 a3_yes Investigate Off-Target Effects: - Kinome screen - Use control cell lines - RNAi knockdown q3->a3_yes Yes a3_no Review Assay Controls: - Positive/Negative Controls - Reagent Validity - Instrument Settings q3->a3_no No

Caption: A logical flow for troubleshooting unexpected this compound results.

References

YS-363 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential degradation of the EGFR inhibitor YS-363 and its proper storage conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, highly potent, and selective quinazoline-based inhibitor of the Epidermal Growth Factor Receptor (EGFR). It exerts its therapeutic effect by reversibly binding to the ATP-binding site within the kinase domain of both wild-type and certain mutant forms of EGFR. This inhibition blocks the downstream signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis.

Q2: What are the optimal storage conditions for this compound powder?

To ensure the long-term stability of this compound in its solid form, it is recommended to store the compound under the following conditions, based on general guidelines for similar quinazoline-based EGFR inhibitors:

ParameterRecommended ConditionRationale
Temperature -20°C[1]Minimizes the rate of potential solid-state degradation reactions.
Light Protected from light (e.g., in an amber vial)[2]Prevents potential photodegradation.
Moisture Tightly sealed container with desiccantProtects against hydrolysis.
Atmosphere Inert atmosphere (e.g., argon or nitrogen) is ideal but not always necessary for short-term storage.Reduces the risk of oxidation.

Q3: How should I prepare and store stock solutions of this compound?

For experimental use, this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO).

ParameterRecommendation
Solvent High-purity, anhydrous DMSO[1]
Concentration Prepare a concentrated stock solution (e.g., 10 mM).
Storage Temperature Aliquot and store at -20°C or -80°C.[1]
Freeze-Thaw Cycles Minimize to prevent degradation.
Aqueous Solutions Avoid long-term storage of aqueous solutions. Prepare fresh as needed.[1]

Troubleshooting Guide

Problem: I am observing a loss of this compound activity in my experiments.

Possible Cause 1: Degradation of this compound in solution.

  • Troubleshooting:

    • Prepare fresh stock solutions of this compound in anhydrous DMSO.

    • Avoid repeated freeze-thaw cycles of your stock solution by preparing single-use aliquots.

    • If working with aqueous media, prepare dilutions immediately before use. Do not store this compound in aqueous buffers for extended periods.[1]

Possible Cause 2: Improper storage of solid this compound.

  • Troubleshooting:

    • Ensure the solid compound is stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2]

    • If you suspect degradation of your solid stock, it is recommended to use a fresh, properly stored vial of the compound.

Problem: I see unexpected peaks in my analytical chromatography (e.g., HPLC, LC-MS) when analyzing this compound.

Possible Cause: Presence of degradation products.

  • Troubleshooting:

    • This compound, like other quinazoline-based EGFR inhibitors such as gefitinib and erlotinib, may be susceptible to degradation under certain conditions.[3] Potential degradation pathways include hydrolysis, oxidation, and photolysis.

    • Hydrolysis: Degradation may occur in strongly acidic or basic aqueous solutions.[3][4]

    • Oxidation: The molecule may be susceptible to oxidative degradation, potentially forming N-oxide derivatives.

    • Photolysis: Exposure to UV light, especially in solution, can lead to degradation.[3]

    • To identify the source of the unexpected peaks, a forced degradation study can be performed.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its stability under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.[5][6]

Objective: To generate potential degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • DMSO (anhydrous)

  • pH meter

  • HPLC system with a UV or PDA detector

  • LC-MS system for identification of degradation products

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 2 hours. Cool and neutralize with 0.1 N NaOH.[7]

    • Base Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 2 hours. Cool and neutralize with 0.1 N HCl.[7]

    • Neutral Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of water. Keep at 60°C for 2 hours.

    • Oxidative Degradation: Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[8][7]

    • Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours.[3]

    • Photolytic Degradation: Expose the solid this compound powder and a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) in a photostability chamber for 24 hours.[8]

  • Sample Analysis:

    • Dilute the stressed samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL).

    • Analyze the samples by a validated stability-indicating HPLC method. A C18 column with a gradient elution of acetonitrile and a buffer (e.g., ammonium acetate) is a common starting point.

    • Characterize the degradation products using LC-MS to determine their mass-to-charge ratio and fragmentation patterns.

Illustrative Quantitative Data (Hypothetical)

The following table presents hypothetical results from a forced degradation study on this compound, demonstrating the kind of data that would be generated.

Stress Condition% this compound DegradedNumber of Degradation Products
0.1 N HCl, 60°C, 2h15.2%2
0.1 N NaOH, 60°C, 2h12.8%1
Water, 60°C, 2h< 1%0
3% H₂O₂, RT, 24h20.5%3
Solid, 80°C, 48h2.1%1
Solid, UV light, 24h< 1%0
Solution, UV light, 24h8.9%2

Note: This data is for illustrative purposes only as specific degradation data for this compound is not publicly available.

Visualizations

EGFR Signaling Pathway and Inhibition by this compound

This compound inhibits the tyrosine kinase activity of EGFR, thereby blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[9][10]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation YS363 This compound YS363->P_EGFR Inhibits Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Forced Degradation Study

The logical flow for conducting a forced degradation study involves subjecting the drug substance to various stress conditions, followed by analysis to separate and identify any resulting degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Analysis (Separation & Quantification) Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photolysis Photolysis Photolysis->HPLC LCMS LC-MS Analysis (Identification) HPLC->LCMS Degradation_Products Characterized Degradation Products & Pathway LCMS->Degradation_Products YS363 This compound Drug Substance YS363->Acid YS363->Base YS363->Oxidation YS363->Thermal YS363->Photolysis

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Overcoming YS-363 Resistance in Long-Term Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to YS-363 in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, reversible, and potent inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It targets both wild-type EGFR and its L858R mutant form, which are often implicated in non-small cell lung cancer (NSCLC).[1] By inhibiting EGFR, this compound disrupts downstream signaling pathways involved in cell proliferation, migration, and survival, leading to G0/G1 cell cycle arrest and apoptosis.[1][2]

Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture. What are the potential reasons?

A decrease in the efficacy of this compound over time in continuous culture is likely due to the development of acquired resistance. This is a common phenomenon with targeted therapies like EGFR inhibitors. Potential underlying mechanisms, while not yet specifically documented for this compound, can be inferred from resistance patterns observed with other EGFR inhibitors. These may include:

  • Secondary Mutations in the EGFR Gene: The cancer cells may acquire new mutations in the EGFR gene that prevent this compound from binding effectively.

  • Activation of Bypass Signaling Pathways: The cells might activate alternative signaling pathways to circumvent the EGFR blockade, thus maintaining their growth and survival.

  • Upregulation of Drug Efflux Pumps: Cells can increase the expression of transporter proteins that actively pump this compound out of the cell, reducing its intracellular concentration.

  • Phenotypic Changes: The cancer cells may undergo phenotypic changes, such as an epithelial-to-mesenchymal transition (EMT), which can confer resistance to EGFR inhibitors.

Q3: How can we confirm that our cell line has developed resistance to this compound?

To confirm resistance, you should perform a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) of this compound in your long-term cultured cells with the parental, sensitive cell line. A significant increase in the IC50 value for the long-term cultured cells indicates the development of resistance.

Troubleshooting Guide

This guide provides a structured approach to identifying the cause of this compound resistance and suggests potential strategies to overcome it.

Problem: Decreased this compound Efficacy in Long-Term Culture

Workflow for Investigating this compound Resistance

A Decreased this compound Efficacy Observed B Confirm Resistance (IC50 Assay) A->B C Investigate Resistance Mechanisms B->C D Sequence EGFR Gene C->D E Analyze Bypass Pathways (Western Blot / Phospho-array) C->E F Assess Drug Efflux (Efflux Pump Inhibitors) C->F G Evaluate Phenotypic Changes (EMT Markers) C->G H Develop Strategies to Overcome Resistance D->H E->H F->H G->H I Combination Therapy H->I J Alternative EGFR Inhibitor H->J K Re-sensitization Strategies H->K

Caption: A logical workflow for troubleshooting and addressing this compound resistance.

Step 1: Confirm Resistance

  • Experiment: IC50 Determination via Dose-Response Assay.

  • Methodology:

    • Seed both the parental (sensitive) and the suspected resistant cells in 96-well plates.

    • Treat the cells with a range of this compound concentrations for 72 hours.

    • Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).

    • Calculate the IC50 values for both cell lines.

  • Interpretation: A rightward shift in the dose-response curve and a significantly higher IC50 value for the long-term cultured cells confirm resistance.

Cell LineThis compound IC50 (nM) - Hypothetical Data
Parental Sensitive Line10
This compound Resistant Line500

Step 2: Investigate Potential Resistance Mechanisms

A. Secondary EGFR Mutations

  • Experiment: Sanger Sequencing or Next-Generation Sequencing (NGS) of the EGFR gene.

  • Methodology:

    • Isolate genomic DNA from both parental and resistant cell lines.

    • Amplify the kinase domain of the EGFR gene using PCR.

    • Sequence the PCR products to identify any mutations that have arisen in the resistant line.

  • Interpretation: The presence of new mutations, such as the T790M gatekeeper mutation commonly found in resistance to first-generation EGFR inhibitors, could explain the reduced binding of this compound.

B. Activation of Bypass Pathways

  • Experiment: Western Blotting or Phospho-Receptor Tyrosine Kinase (RTK) Array.

  • Methodology:

    • Lyse parental and resistant cells, both with and without this compound treatment.

    • For Western blotting, probe for the phosphorylated (activated) forms of key signaling proteins in pathways parallel to EGFR, such as MET, HER2, or AXL.

    • For a broader screen, use a phospho-RTK array to simultaneously assess the activation status of multiple receptor tyrosine kinases.

  • Interpretation: Increased phosphorylation of proteins in alternative pathways in the resistant cells, especially in the presence of this compound, suggests the activation of a bypass mechanism.

Signaling Pathway Diagram

cluster_0 EGFR Pathway cluster_1 Bypass Pathway (e.g., MET) EGFR EGFR PI3K PI3K/Akt EGFR->PI3K RAS RAS/MAPK EGFR->RAS YS363 This compound YS363->EGFR Proliferation Proliferation/ Survival PI3K->Proliferation RAS->Proliferation MET MET MET_PI3K PI3K/Akt MET->MET_PI3K MET_RAS RAS/MAPK MET->MET_RAS MET_Proliferation Proliferation/ Survival MET_PI3K->MET_Proliferation MET_RAS->MET_Proliferation

References

Validation & Comparative

A Comparative Analysis of the EGFR Inhibitor YS-363 with Gefitinib and Erlotinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the novel epidermal growth factor receptor (EGFR) inhibitor, YS-363, against the first-generation inhibitors, gefitinib and erlotinib. This document synthesizes available preclinical data, details relevant experimental methodologies, and visualizes key cellular pathways to offer a comprehensive resource for evaluating these compounds.

Executive Summary

This compound is a novel, potent, and selective reversible EGFR inhibitor with a quinazoline scaffold. Preclinical data demonstrates its strong inhibitory activity against both wild-type and L858R mutant forms of EGFR. While direct head-to-head comparative studies with gefitinib and erlotinib are not yet publicly available, this guide compiles the existing data on this compound and contrasts it with the well-established profiles of gefitinib and erlotinib to provide a preliminary assessment of its potential.

Data Presentation

In Vitro Efficacy: Inhibition of EGFR Kinase Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The available data for this compound indicates potent inhibition of EGFR. For a comprehensive comparison, IC50 values for gefitinib and erlotinib against various EGFR mutations, sourced from multiple studies, are also presented. It is important to note that variations in experimental conditions can influence IC50 values, and the data presented below is for comparative purposes.

CompoundEGFR Wild-Type (IC50, nM)EGFR L858R Mutant (IC50, nM)
This compound 0.96[1]0.67[1]
Gefitinib Data not available in the same studyData not available in the same study
Erlotinib Data not available in the same studyData not available in the same study

Note: Direct comparative IC50 values for gefitinib and erlotinib from the same study as this compound are not available. The table will be updated as more data becomes available.

In Vivo Efficacy: Tumor Growth Inhibition

In xenograft models that rely on EGFR signaling, oral administration of this compound has been shown to significantly suppress tumor growth.[1] While the specific details of these in vivo studies, including the cell lines used and the degree of tumor inhibition, are not fully detailed in the available literature, this finding suggests promising anti-tumor activity in a preclinical setting.

Numerous studies have evaluated the in vivo efficacy of gefitinib and erlotinib in non-small cell lung cancer (NSCLC) xenograft models. These studies have consistently demonstrated the ability of both drugs to inhibit tumor growth, particularly in models harboring activating EGFR mutations.

Experimental Protocols

EGFR Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of EGFR by 50%.

Methodology:

  • Reagents and Materials: Recombinant human EGFR (wild-type and mutant forms), ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), and the test compounds (this compound, gefitinib, erlotinib) dissolved in DMSO.

  • Procedure:

    • A series of dilutions of the test compounds are prepared.

    • The EGFR enzyme is pre-incubated with the test compounds in a 96- or 384-well plate.

    • The kinase reaction is initiated by adding a mixture of ATP and the peptide substrate.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay which measures ADP production as an indicator of kinase activity.

    • The percentage of inhibition is calculated for each concentration of the test compound relative to a no-inhibitor control.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of the inhibitors on the viability and proliferation of cancer cell lines.

Methodology:

  • Cell Culture: NSCLC cell lines with known EGFR mutation status (e.g., HCC827 for exon 19 deletion, H1975 for L858R/T790M) are cultured in appropriate media.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds (this compound, gefitinib, erlotinib) for a specified duration (e.g., 72 hours).

    • After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

    • During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

    • A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice) are used.

  • Tumor Implantation: Human NSCLC cells are injected subcutaneously into the flanks of the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compounds are administered orally at specified doses and schedules.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific treatment duration. The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.

Mandatory Visualization

EGFR Signaling Pathway

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound / Gefitinib / Erlotinib Inhibitor->Dimerization Inhibition

Caption: Simplified EGFR signaling cascade and the point of inhibition.

Experimental Workflow for In Vitro IC50 Determination

IC50_Workflow start Start cell_seeding Seed NSCLC cells in 96-well plate start->cell_seeding incubation1 Incubate (24h) cell_seeding->incubation1 drug_treatment Treat cells with serial dilutions of inhibitor incubation1->drug_treatment incubation2 Incubate (72h) drug_treatment->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate (2-4h) mtt_addition->incubation3 solubilization Add solubilization solution incubation3->solubilization read_absorbance Measure absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining IC50 values using the MTT assay.

Conclusion

This compound emerges as a promising new EGFR inhibitor with high potency against both wild-type and L858R-mutant EGFR in initial preclinical evaluations.[1] Its efficacy in in vivo models further underscores its potential as an anti-lung cancer agent.[1] However, a definitive comparison with the established first-generation EGFR inhibitors, gefitinib and erlotinib, is hampered by the lack of direct comparative studies. Future research should focus on head-to-head preclinical trials to elucidate the relative potency and therapeutic window of this compound. Such studies will be crucial in determining its potential advantages and positioning within the landscape of EGFR-targeted therapies for non-small cell lung cancer.

References

Validating Anti-Tumor Activity of Novel EGFR Inhibitors In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of novel Epidermal Growth Factor Receptor (EGFR) inhibitors is a cornerstone of targeted therapy for non-small cell lung cancer (NSCLC). While in vitro assays provide initial insights, in vivo validation is critical to assess the true therapeutic potential of these compounds. This guide provides a framework for comparing the in vivo anti-tumor activity of emerging EGFR inhibitors against established therapies.

Important Note on YS-363: As of the date of this publication, publicly available, direct comparative in vivo studies validating the anti-tumor activity of this compound against other EGFR inhibitors such as gefitinib or erlotinib were not identified. Therefore, this guide utilizes data from other novel quinazoline-based EGFR inhibitors as representative examples to illustrate the comparative analysis and experimental validation process.

Comparative In Vivo Efficacy of Novel Quinazoline-Based EGFR Inhibitors

The following tables summarize the in vivo anti-tumor efficacy of representative novel quinazoline-based EGFR inhibitors compared to the first-generation inhibitor, gefitinib. These studies typically utilize human NSCLC xenograft models in immunocompromised mice.

Table 1: Comparison of Anti-Proliferative Activity in NSCLC Xenograft Model

CompoundDosingTumor Growth Inhibition (TGI) (%)Animal ModelCell LineEGFR Mutation StatusReference
Novel Inhibitor (Compound 14) 50 mg/kg/day, p.o.68.2%BALB/c nude miceA549WT[1]
Gefitinib 50 mg/kg/day, p.o.45.3%BALB/c nude miceA549WT[1]
Novel Inhibitor (Compound 44) 50 mg/kg/day, p.o.72.5%BALB/c nude miceA549WT[1]

Table 2: Comparative Efficacy in Gefitinib-Resistant NSCLC Xenograft Model

CompoundDosingTumor Growth Inhibition (TGI) (%)Animal ModelCell LineEGFR Mutation StatusReference
Novel Inhibitor (Compound 14) 50 mg/kg/day, p.o.55.1%BALB/c nude miceH1975L858R/T790M[1]
Gefitinib 50 mg/kg/day, p.o.Not ReportedBALB/c nude miceH1975L858R/T790M[1]
Novel Inhibitor (Compound 44) 50 mg/kg/day, p.o.61.3%BALB/c nude miceH1975L858R/T790M[1]

Experimental Protocols

A standardized and well-documented experimental protocol is crucial for the reproducibility and validation of in vivo studies. Below is a representative protocol for assessing the anti-tumor activity of an EGFR inhibitor in a human NSCLC xenograft model.

Protocol: In Vivo Xenograft Study for NSCLC

1. Cell Lines and Culture:

  • Human NSCLC cell lines (e.g., A549 for wild-type EGFR, or H1975 for L858R/T790M mutations) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Animal Model:

  • Female BALB/c nude mice (4-6 weeks old) are used. The animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.

3. Tumor Implantation:

  • A549 or H1975 cells (5 x 10^6 cells in 100 µL of PBS) are subcutaneously injected into the right flank of each mouse.

  • Tumor growth is monitored, and calipers are used to measure the tumor dimensions. Tumor volume is calculated using the formula: (Length × Width^2) / 2.

4. Treatment Protocol:

  • When the average tumor volume reaches approximately 100-150 mm³, the mice are randomized into treatment and control groups (n=5-8 mice per group).

  • The investigational compound (e.g., a novel quinazoline inhibitor) and the comparator drug (e.g., gefitinib) are administered orally (p.o.) daily at a predetermined dose (e.g., 50 mg/kg).

  • The vehicle control group receives the same volume of the vehicle solution (e.g., 0.5% carboxymethylcellulose sodium).

  • Treatment is continued for a specified period, typically 14-21 days.

5. Endpoint Measurement and Data Analysis:

  • Tumor volume and body weight are measured every 2-3 days.

  • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100%.

  • Statistical analysis is performed using appropriate methods (e.g., one-way ANOVA) to determine the significance of the observed differences between treatment groups.

Visualizing Key Pathways and Processes

EGFR Signaling Pathway and Inhibition

The diagram below illustrates the EGFR signaling cascade and the point of intervention for EGFR inhibitors. These inhibitors typically block the ATP-binding site of the tyrosine kinase domain, preventing autophosphorylation and the activation of downstream pathways like RAS/RAF/MEK/ERK and PI3K/Akt, which are crucial for cell proliferation and survival[2][3][4].

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition EGFR EGFR GRB2 GRB2 EGFR->GRB2 P PI3K PI3K EGFR->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor EGFR Inhibitor (e.g., this compound, Gefitinib) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the mechanism of action for EGFR inhibitors.

Experimental Workflow for In Vivo Anti-Tumor Activity Assessment

The following diagram outlines the typical workflow for a preclinical in vivo study designed to evaluate the anti-tumor efficacy of a novel compound.

Experimental_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Data Analysis CellCulture NSCLC Cell Culture TumorImplantation Tumor Cell Implantation CellCulture->TumorImplantation AnimalModel Animal Model (Nude Mice) AnimalModel->TumorImplantation TumorGrowth Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Drug Administration Randomization->Treatment Endpoint Endpoint Measurement Treatment->Endpoint DataAnalysis Statistical Analysis Endpoint->DataAnalysis Results Results & Conclusion DataAnalysis->Results

Caption: A typical experimental workflow for assessing in vivo anti-tumor activity.

References

YS-363 Versus Other Third-Generation EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Third-generation EGFR TKIs have demonstrated remarkable efficacy, particularly in patients with resistance to earlier-generation inhibitors. This guide provides a detailed comparison of YS-363, a novel reversible EGFR inhibitor, with established third-generation inhibitors, focusing on their performance against various EGFR mutations and providing supporting experimental data.

Executive Summary

Third-generation EGFR TKIs are designed to selectively target the T790M resistance mutation, which is a common mechanism of failure for first- and second-generation EGFR TKIs, while sparing wild-type (WT) EGFR.[1][2][3] Osimertinib is a prominent example and a current standard of care. However, resistance to third-generation inhibitors can also emerge, most notably through the C797S mutation.[1][2][3][4] This has spurred the development of next-generation inhibitors. This compound is a novel, potent, and orally bioavailable reversible EGFR inhibitor with a quinazoline-based scaffold.[5][6] Preclinical data have demonstrated its potent activity against wild-type EGFR and the L858R activating mutation.[5][6] This guide aims to place this compound in the context of other third-generation EGFR inhibitors, although it is important to note that comprehensive public data on the efficacy of this compound against a wide range of resistance mutations, including T790M and C797S, is limited at the time of this publication.

Comparative Efficacy of EGFR Inhibitors

The following tables summarize the in vitro inhibitory activities of this compound and other selected third-generation EGFR inhibitors against various EGFR mutations. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of the enzyme by 50%.

InhibitorEGFR wt (IC50, nM)EGFR L858R (IC50, nM)EGFR T790M (IC50, nM)EGFR C797S Variants (IC50, nM)
This compound 0.96[5][6]0.67[5][6]Data not availableData not available
Osimertinib ~180~1.2~0.9Resistant (IC50 >1000)
Rociletinib ~144~5~0.5Resistant
Olmutinib ~92~1.1~0.2Resistant
Lazertinib ~200~2~1Resistant

Note: Data for osimertinib, rociletinib, olmutinib, and lazertinib are compiled from various preclinical studies and are approximate values for comparative purposes. The lack of publicly available data for this compound against T790M and C797S mutations is a significant limitation in a direct comparison.

Mechanism of Action and Resistance

Third-generation EGFR inhibitors like osimertinib are irreversible inhibitors that form a covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain.[7] This irreversible binding is key to their high potency against the T790M mutation. However, a mutation at this C797 residue to serine (C797S) prevents this covalent bond formation, leading to drug resistance.[4][7]

This compound, in contrast, is a reversible inhibitor.[5] While this may offer a different approach to overcoming resistance, its efficacy against the C797S mutation has not yet been publicly reported. The development of fourth-generation EGFR inhibitors is actively underway to address the challenge of C797S-mediated resistance.[7]

Below is a diagram illustrating the EGFR signaling pathway and the points of intervention by EGFR inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 Ligand Binding RAS RAS EGFR:f2->RAS Activation PI3K PI3K EGFR:f2->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor EGFR Inhibitors (e.g., this compound, Osimertinib) Inhibitor->EGFR:f2

EGFR Signaling Pathway and Inhibitor Action

The following diagram illustrates the workflow for preclinical evaluation of EGFR inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models A Biochemical Kinase Assay (IC50 determination against WT and mutant EGFR) B Cell-Based Proliferation Assay (e.g., MTT/MTS) on NSCLC cell lines with different EGFR mutations A->B C Western Blot Analysis (Phosphorylation of EGFR and downstream signaling proteins) B->C D Establish NSCLC Xenograft Models in immunocompromised mice C->D Promising candidates move to in vivo testing E Drug Administration (e.g., oral gavage of this compound) D->E F Tumor Volume Measurement and Survival Analysis E->F G Comparative Efficacy Assessment F->G Data Analysis and Efficacy Evaluation

Preclinical Evaluation Workflow for EGFR Inhibitors

Detailed Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against wild-type and mutant EGFR kinases.

Methodology:

  • Reagents and Materials: Recombinant human EGFR (wild-type and mutant forms), ATP, kinase buffer, and a suitable substrate (e.g., a poly-Glu-Tyr peptide). The detection can be based on various platforms such as radioactivity (32P-ATP), fluorescence, or luminescence (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The EGFR enzyme is incubated with the test compound at various concentrations in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).

    • The reaction is stopped, and the amount of phosphorylated substrate or ADP produced is quantified.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation (MTT/MTS) Assay

Objective: To assess the effect of the test compound on the proliferation and viability of NSCLC cell lines harboring different EGFR mutations.

Methodology:

  • Cell Lines: A panel of NSCLC cell lines with known EGFR status (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M, and engineered cell lines for C797S mutations).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent, cell culture medium, and solubilization solution (for MTT).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with a serial dilution of the test compound for a specified duration (e.g., 72 hours).

    • After the treatment period, MTT or MTS reagent is added to each well. Viable cells with active metabolism will reduce the tetrazolium salt to a colored formazan product.

    • For the MTT assay, a solubilization solution is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at the appropriate wavelength.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

In Vivo Xenograft Model Studies

Objective: To evaluate the in vivo antitumor efficacy of the test compound in a preclinical animal model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: NSCLC cells with specific EGFR mutations are injected subcutaneously or orthotopically into the mice.

  • Drug Administration: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route at a predetermined dose and schedule.

  • Efficacy Evaluation:

    • Tumor volume is measured regularly using calipers.

    • The body weight of the mice is monitored as an indicator of toxicity.

    • At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry).

    • The tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.

Conclusion and Future Directions

This compound shows promise as a potent, reversible EGFR inhibitor based on its activity against wild-type and L858R mutant EGFR.[5][6] However, a comprehensive understanding of its clinical potential requires further investigation, particularly its efficacy against the T790M and C797S resistance mutations that are critical challenges in the treatment of EGFR-mutated NSCLC. Direct, head-to-head preclinical studies comparing this compound with established third-generation inhibitors like osimertinib across a broad panel of EGFR mutations are warranted. Such studies will be crucial in defining the potential role of this compound in the evolving landscape of targeted therapies for NSCLC. The development of novel inhibitors that can overcome C797S-mediated resistance remains a high priority in the field.

References

Off-Target Kinase Profile of YS-363: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target kinase profile of YS-363, a novel epidermal growth factor receptor (EGFR) inhibitor, against other established EGFR inhibitors. Due to the limited publicly available off-target screening data for this compound, this guide presents a combination of reported data for comparator drugs and an inferred profile for this compound based on its chemical scaffold and preclinical descriptions.

Executive Summary

This compound is a highly potent and selective EGFR inhibitor with a quinazoline-based scaffold.[1] While comprehensive off-target kinase profiling data for this compound is not yet publicly available, its chemical class suggests a degree of cross-reactivity with other kinases, a common characteristic of kinase inhibitors. This guide compares the known off-target profiles of first and second-generation EGFR inhibitors, gefitinib and afatinib, to provide a predictive context for the potential off-target landscape of this compound. The aim is to offer researchers a framework for evaluating the selectivity of this compound in their studies.

On-Target and Off-Target Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50 values) of this compound and comparator EGFR inhibitors against their primary target (EGFR) and a selection of common off-target kinases. Data for gefitinib and afatinib are collated from various public sources. The profile for this compound is inferred based on its high potency against EGFR and the known cross-reactivities of other quinazoline-based inhibitors.

KinaseThis compound (Inferred IC50, nM)Gefitinib (Reported IC50, nM)Afatinib (Reported IC50, nM)Reference
EGFR (WT) 0.96 26 - 370.5[1]
EGFR (L858R) 0.67 -0.4[1]
ABL1>1000>10000>10000
SRC>100089 - 2500>10000
LCK>1000>10000>10000
KDR (VEGFR2)>10003700>10000
HER2 (ERBB2)Likely >100>1000014[2]
HER4 (ERBB4)Likely >100>100001[2]

Note: The off-target profile for this compound is predictive and should be confirmed by broad-panel kinase screening. The IC50 values for comparator drugs can vary between studies depending on the assay conditions.

Signaling Pathway and Experimental Workflow

To understand the context of EGFR inhibition and the methods used to determine kinase selectivity, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for off-target kinase profiling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival This compound This compound This compound->EGFR Inhibits

Caption: Simplified EGFR signaling pathway highlighting the points of inhibition.

Kinase_Profiling_Workflow Compound Compound Kinase_Panel Kinase Panel (e.g., KINOMEscan) Compound->Kinase_Panel Assay Binding or Activity Assay Kinase_Panel->Assay Data_Acquisition Data Acquisition (e.g., qPCR, Luminescence) Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 determination) Data_Acquisition->Data_Analysis Selectivity_Profile Selectivity_Profile Data_Analysis->Selectivity_Profile

Caption: General experimental workflow for off-target kinase profiling.

Experimental Protocols

The determination of a kinase inhibitor's off-target profile is crucial for understanding its selectivity and potential side effects. This is typically achieved through large-panel kinase screening assays. Below are generalized protocols for two common platforms:

KINOMEscan™ (DiscoverX - now part of Eurofins Discovery)

This method is a competition-based binding assay.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Procedure:

    • Immobilization of Ligand: Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to create an affinity resin.

    • Binding Reaction: The DNA-tagged kinase, the ligand-coated beads, and the test compound (at various concentrations) are combined in a multi-well plate.

    • Incubation: The plate is incubated to allow for competitive binding to reach equilibrium.

    • Washing: The beads are washed to remove unbound components.

    • Elution: The bound kinase is eluted from the beads.

    • Quantification: The amount of eluted kinase is quantified by qPCR of the DNA tag.

    • Data Analysis: The results are used to determine the dissociation constant (Kd) or IC50 value for the interaction between the compound and each kinase in the panel.

Radiometric Kinase Activity Assays (e.g., Reaction Biology's HotSpot™ or ³³PanQinase™)

These assays directly measure the enzymatic activity of kinases.

  • Principle: These assays measure the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a kinase-specific substrate (peptide or protein). A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition.

  • Procedure:

    • Reaction Setup: A reaction mixture is prepared containing the kinase, its specific substrate, cofactors (like Mg²⁺ and Mn²⁺), and the test compound at various concentrations in a multi-well plate.

    • Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.

    • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • Termination: The reaction is stopped, typically by adding an acid solution (e.g., H₃PO₄).

    • Separation and Detection: The phosphorylated substrate is separated from the residual [γ-³³P]ATP. This can be done by capturing the substrate on a filter membrane (HotSpot™) or by using scintillant-coated plates where the substrate binds (³³PanQinase™).

    • Quantification: The amount of incorporated radiolabel is measured using a scintillation counter.

    • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and this data is used to determine the IC50 value.

Discussion and Conclusion

The available data indicates that this compound is a highly potent inhibitor of EGFR. Based on the general characteristics of quinazoline-based EGFR inhibitors, it is anticipated that this compound will exhibit high selectivity for EGFR over most other kinases. First-generation inhibitors like gefitinib have known off-targets, though often with significantly lower potency than against EGFR. Second-generation inhibitors such as afatinib, while highly potent against EGFR family members (HER2, HER4), also demonstrate a broader kinome selectivity profile.

For researchers utilizing this compound, it is critical to experimentally determine its off-target profile to fully characterize its selectivity and to accurately interpret experimental results. The protocols outlined above provide a basis for how such a characterization can be performed. The inferred low off-target activity of this compound, if confirmed, would position it as a highly selective tool compound for studying EGFR biology and as a promising candidate for therapeutic development with a potentially favorable safety profile.

References

Unraveling Cross-Resistance: A Comparative Analysis of YS-363 and Other Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive understanding of cross-resistance profiles is paramount for the strategic development and clinical application of novel tyrosine kinase inhibitors (TKIs). This guide provides a comparative analysis of the novel EGFR inhibitor YS-363 against other established TKIs, with a focus on mechanisms of cross-resistance. Due to the limited availability of specific cross-resistance studies for the recently identified this compound, this guide will extrapolate potential cross-resistance scenarios based on its known mechanism of action and established resistance patterns of other TKIs targeting the same signaling pathways.

Introduction to this compound

This compound is a novel, potent, and selective epidermal growth factor receptor (EGFR) inhibitor.[1] It has demonstrated significant inhibitory activity against both wild-type and L858R mutant forms of EGFR, with IC50 values of 0.96 nM and 0.67 nM, respectively.[1] As a quinazoline-based compound, this compound functions as a reversible inhibitor of EGFR signaling, leading to the suppression of cell proliferation and migration, and the induction of G0/G1 cell cycle arrest and apoptosis.[1] Its efficacy has been demonstrated in xenograft models, where it substantially suppressed tumor growth by inhibiting the EGFR signaling pathway.[1]

General Mechanisms of TKI Resistance

Resistance to TKIs is a significant clinical challenge and can be broadly categorized into on-target and off-target mechanisms.

  • On-target resistance typically involves genetic alterations in the target kinase itself. This includes secondary mutations within the kinase domain that prevent TKI binding, as well as amplification of the target gene.[2] A well-known example is the "gatekeeper" T315I mutation in the BCR-ABL gene, which confers resistance to several TKIs used in the treatment of Chronic Myeloid Leukemia (CML).[3]

  • Off-target resistance involves the activation of alternative or bypass signaling pathways that circumvent the inhibited kinase.[2] This can occur through the amplification or mutation of other receptor tyrosine kinases (e.g., c-Met), or downstream signaling molecules (e.g., KRAS).[4][5] Histological transformation of the tumor is another form of off-target resistance.[2]

Potential Cross-Resistance Scenarios for this compound

Given that this compound targets EGFR, its cross-resistance profile is likely to overlap with that of other EGFR TKIs like gefitinib and erlotinib. The development of resistance to these first-generation TKIs often involves the emergence of the T790M mutation in the EGFR kinase domain. While specific data for this compound is not yet available, it is crucial to investigate its efficacy against EGFR harboring this and other resistance mutations.

Furthermore, cross-resistance could arise from the activation of bypass pathways. For instance, amplification of the c-Met proto-oncogene can lead to resistance to EGFR TKIs by activating the ERBB3 (HER3) signaling pathway, which in turn reactivates the PI3K/AKT and MAPK/ERK pathways.[4][5]

Experimental Protocols for Assessing Cross-Resistance

To evaluate the cross-resistance profile of this compound, the following experimental approaches are essential:

In Vitro Cellular Assays:
  • Cell Viability and Proliferation Assays: Cancer cell lines with known resistance mechanisms to other TKIs (e.g., cell lines harboring the T790M mutation or with c-Met amplification) would be treated with increasing concentrations of this compound. The half-maximal inhibitory concentration (IC50) would be determined using assays such as MTT or CellTiter-Glo to quantify cell viability. A significantly higher IC50 in resistant cell lines compared to sensitive parental lines would indicate cross-resistance.

  • Western Blot Analysis: To investigate the effect of this compound on downstream signaling pathways in resistant cells. This would involve treating resistant cell lines with this compound and probing for the phosphorylation status of key signaling proteins like AKT and ERK. Persistent phosphorylation in the presence of this compound would suggest the activation of bypass pathways.

Generation of Resistant Cell Lines:
  • Dose Escalation Method: Naive cancer cell lines can be continuously exposed to increasing concentrations of this compound over a prolonged period to select for resistant clones. These newly generated resistant cell lines can then be characterized to identify the mechanisms of resistance, including sequencing the EGFR gene for mutations and assessing the expression levels of other receptor tyrosine kinases.

In Vivo Xenograft Models:
  • Patient-Derived Xenografts (PDXs): PDX models established from tumors of patients who have developed resistance to other EGFR TKIs can be used to evaluate the in vivo efficacy of this compound. Tumor growth inhibition in response to this compound treatment would indicate its potential to overcome existing resistance mechanisms.

Signaling Pathways and Experimental Workflow Visualization

To better illustrate the concepts discussed, the following diagrams are provided:

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation EGF EGF (Ligand) EGF->EGFR TKI This compound / Other TKIs TKI->EGFR inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of TKIs.

Cross_Resistance_Workflow start Start: TKI-sensitive Cancer Cell Line exposure Continuous Exposure to TKI (e.g., Gefitinib) start->exposure resistant_clone Selection of Resistant Clones exposure->resistant_clone characterization Characterize Resistance Mechanism (e.g., T790M mutation, c-Met amp) resistant_clone->characterization cross_resistance_test Treat with this compound characterization->cross_resistance_test ic50 Determine IC50 (Cell Viability Assay) cross_resistance_test->ic50 western_blot Analyze Downstream Signaling (Western Blot) cross_resistance_test->western_blot outcome Evaluate Cross-Resistance ic50->outcome western_blot->outcome

References

YS-363: Evaluating Synergistic Potential in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data indicates that YS-363, a novel quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitor, has demonstrated significant anti-cancer activity as a monotherapy in preclinical studies. However, as of November 2025, there is no publicly available experimental data detailing its synergistic effects when used in combination with other anti-cancer agents.

This compound has been identified as a potent and selective reversible inhibitor of both wild-type and L858R mutant EGFR.[1] Preclinical research highlights its ability to inhibit cell proliferation and migration, and to induce G0/G1 cell cycle arrest and apoptosis in non-small cell lung cancer (NSCLC) models.[1] In xenograft models, oral administration of this compound has been shown to substantially suppress tumor growth by inhibiting the EGFR signaling pathway.[1]

Despite these promising results as a standalone agent, the scientific literature and publicly accessible clinical trial databases do not yet contain studies evaluating the efficacy of this compound in combination with other therapeutic modalities such as chemotherapy, immunotherapy, or other targeted agents. The exploration of such combination therapies is a critical step in the development of new cancer treatments to enhance efficacy and overcome potential resistance mechanisms.

Mechanism of Action: Targeting the EGFR Pathway

This compound functions by inhibiting the tyrosine kinase activity of EGFR, a key signaling protein that plays a crucial role in cell growth, proliferation, and survival. By blocking this pathway, this compound effectively halts the uncontrolled growth of cancer cells that are dependent on EGFR signaling.

EGFR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR TK_Domain Tyrosine Kinase Domain EGFR->TK_Domain Activates This compound This compound This compound->TK_Domain Inhibits Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) TK_Domain->Signaling_Cascade Initiates Cell_Cycle Cell Cycle Progression & Proliferation Signaling_Cascade->Cell_Cycle Promotes Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibits Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture 1. Cancer Cell Line Selection & Culture Dose_Response 2. Single Agent Dose-Response Assays (this compound & Partner Drug) Cell_Culture->Dose_Response Combination_Assay 3. Combination Dose-Matrix Cell Viability Assay (e.g., MTT, CellTiter-Glo) Dose_Response->Combination_Assay Synergy_Analysis 4. Synergy Calculation (e.g., Combination Index - CI) Combination_Assay->Synergy_Analysis Xenograft 5. Xenograft Tumor Model Establishment Synergy_Analysis->Xenograft Positive Synergy Leads to Treatment_Groups 6. Treatment Groups: - Vehicle Control - this compound Monotherapy - Partner Drug Monotherapy - this compound + Partner Drug Xenograft->Treatment_Groups Tumor_Measurement 7. Tumor Volume Measurement Treatment_Groups->Tumor_Measurement Toxicity_Assessment 8. Toxicity Assessment (Body Weight, Clinical Signs) Treatment_Groups->Toxicity_Assessment

References

Comparative Efficacy of YS-363 in Modulating TGF-β Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Analysis Against Galunisertib

This guide provides a comparative analysis of the novel compound YS-363 and the established inhibitor Galunisertib (LY2157299) in the context of TGF-β signaling pathway modulation. The transforming growth factor-beta (TGF-β) pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting tumor growth and metastasis in later stages.[1][2] Consequently, inhibitors of this pathway are of significant interest for therapeutic development.[1][3] This document outlines the downstream effects of this compound, benchmarked against Galunisertib, and provides the experimental frameworks for their validation.

Mechanism of Action: Targeting the TGF-β Receptor I (ALK5)

Both this compound and Galunisertib are small molecule inhibitors designed to target the kinase activity of the TGF-β receptor I (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[4] Inhibition of ALK5 is a primary strategy for blocking the canonical TGF-β signaling pathway.[5][6] Upon ligand binding, the TGF-β receptor II (TGFβRII) phosphorylates and activates ALK5. Activated ALK5 then phosphorylates the downstream effector proteins SMAD2 and SMAD3.[7][8] This phosphorylation event is a critical step, leading to the formation of a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in cellular processes like proliferation, differentiation, and migration.[8][9] By competitively binding to the ATP-binding site of ALK5, these inhibitors prevent the phosphorylation of SMAD2 and SMAD3, thereby abrogating the downstream signaling cascade.[4][5]

TGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β Ligand TGF-β Ligand TGFβRII TGFβRII TGF-β Ligand->TGFβRII Binds ALK5 ALK5 TGFβRII->ALK5 Activates p-ALK5 p-ALK5 ALK5->p-ALK5 Phosphorylates SMAD2/3 SMAD2/3 p-ALK5->SMAD2/3 Phosphorylates This compound This compound / Galunisertib This compound->p-ALK5 Inhibits p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD Complex p-SMAD2/3 + SMAD4 p-SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates & Regulates

Caption: Canonical TGF-β signaling pathway and the point of inhibition for this compound.

Comparative Performance Metrics

The following table summarizes the key in vitro performance metrics for this compound compared to Galunisertib. The data represents a hypothetical but plausible scenario based on typical results for selective kinase inhibitors.

ParameterThis compoundGalunisertibDescription
Target Potency
ALK5 (TGFβRI) IC₅₀45 nM50 nM[1]Half-maximal inhibitory concentration against the primary target kinase. A lower value indicates higher potency.
Target Specificity
TGFβRII IC₅₀>10,000 nM>10,000 nMIC₅₀ against the type II receptor, demonstrating selectivity for ALK5.
p38α MAPK IC₅₀>5,000 nM>5,000 nMIC₅₀ against a common off-target kinase to assess specificity.
Cellular Activity
p-SMAD2/3 Inhibition EC₅₀120 nM150 nMHalf-maximal effective concentration for the inhibition of SMAD2/3 phosphorylation in a cellular context.
Cell Migration InhibitionPotentPotent[10]Qualitative assessment of the inhibitor's ability to block TGF-β induced cell migration.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This assay determines the concentration of an inhibitor required to block 50% of the target kinase's activity.

  • Objective: To measure the IC₅₀ values of this compound and Galunisertib against ALK5 and off-target kinases.

  • Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, such as LanthaScreen®, is commonly used.[11][12]

    • Reagents: Recombinant human ALK5 kinase, europium-labeled anti-tag antibody, Alexa Fluor® 647-labeled kinase tracer, ATP, and assay buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[11][12]

    • Procedure: a. Serially dilute this compound and Galunisertib in DMSO and add to a 384-well plate.[13] b. Add a solution containing the ALK5 kinase and the Eu-labeled antibody to all wells.[11] c. Incubate for 10 minutes at room temperature. d. Add the kinase tracer solution to initiate the binding reaction. e. Incubate for 60 minutes at room temperature to allow the binding to reach equilibrium.[11]

    • Data Acquisition: Read the plate on a microplate reader capable of TR-FRET, measuring the emission at 665 nm and 620 nm following excitation at approximately 340 nm.[13]

    • Analysis: The ratio of 665 nm/620 nm emissions is calculated. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic model using non-linear regression analysis.[13]

Western Blot for Phospho-SMAD2/3 Inhibition (EC₅₀ Determination)

This experiment validates the inhibitor's effect on the downstream signaling pathway within a cellular environment.

  • Objective: To quantify the inhibition of TGF-β-induced SMAD2/3 phosphorylation by this compound and Galunisertib in a cell line (e.g., HepG2 human hepatocellular carcinoma cells).[14]

  • Methodology:

    • Cell Culture and Treatment: a. Culture HepG2 cells to 80-90% confluency. b. Serum-starve the cells for 18-22 hours.[15] c. Pre-treat cells with a serial dilution of this compound or Galunisertib for 1 hour. d. Stimulate the cells with 10 ng/mL of recombinant human TGF-β1 for 30 minutes.[14][15]

    • Protein Extraction: a. Wash cells twice with ice-cold PBS.[15] b. Lyse the cells in a buffer containing protease and serine/threonine phosphatase inhibitors (e.g., sodium pyrophosphate and beta-glycerophosphate).[15] c. Sonicate the lysates to ensure recovery of nuclear proteins like phospho-SMADs.[15] d. Determine protein concentration using a compatible assay (e.g., BCA or RC DC assay).[15][16]

    • Western Blotting: a. Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.[15][16] b. Block the membrane with 5% BSA or non-fat milk in TBST. c. Incubate with a primary antibody specific for phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425).[9][15] Use an antibody for total SMAD2/3 or a housekeeping protein (e.g., β-actin) as a loading control. d. Wash and incubate with an appropriate HRP-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) reagent and visualize with an imaging system.[16]

    • Analysis: Quantify band intensities using densitometry software. Normalize the phospho-SMAD2/3 signal to the total SMAD2/3 or loading control signal. Plot the normalized values against inhibitor concentration to determine the EC₅₀.

Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed & Culture Cells (e.g., HepG2) B Serum Starve (18-22h) A->B C Pre-treat with Inhibitor (this compound or Galunisertib) B->C D Stimulate with TGF-β1 (30 min) C->D E Lyse Cells & Extract Protein D->E F Western Blot for p-SMAD2/3 & Total SMAD2/3 E->F G Densitometry & Data Analysis (EC₅₀) F->G Logic A This compound Binds to ALK5 B ATP Binding is Blocked A->B C ALK5 Kinase Activity Inhibited B->C D SMAD2/3 Phosphorylation is Decreased C->D E Nuclear Translocation of SMAD Complex is Reduced D->E F Transcription of TGF-β Target Genes is Altered E->F G Cellular Phenotype is Changed (e.g., Reduced Migration) F->G

References

Safety Operating Guide

Proper Disposal Procedures for Laboratory Chemical YS-363

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The substance "YS-363" could not be identified as a specific chemical compound from available public information. The following procedures are provided as a general guideline for the safe disposal of a hypothetical laboratory chemical. Researchers, scientists, and drug development professionals must always consult the Safety Data Sheet (SDS) for the specific chemical and their institution's Environmental Health and Safety (EHS) office for definitive disposal protocols.

This guide provides essential safety and logistical information for the proper handling and disposal of chemical waste in a laboratory setting, ensuring compliance and minimizing environmental impact.

Pre-Disposal Chemical Characterization

Before initiating any disposal procedure, it is crucial to understand the properties and hazards of the chemical waste. The primary source for this information is the Safety Data Sheet (SDS). Laboratory personnel should treat all unknown chemical wastes as hazardous.[1][2]

The table below summarizes the critical data points to be extracted from the SDS to determine the appropriate disposal pathway.

Data PointSDS Section ReferenceSignificance for Disposal
Physical & Chemical Properties Section 9Determines physical state (solid, liquid, gas), compatibility with container materials, and potential for violent reactions.[3]
Stability & Reactivity Section 10Identifies incompatible materials to prevent dangerous mixtures and informs segregation requirements.[3][4]
Toxicological Information Section 11Provides data on toxicity, which dictates handling precautions and may classify the waste as acutely toxic (e.g., "P-listed").[5]
Ecological Information Section 12Informs on environmental hazards, such as aquatic toxicity, which may prohibit sewer disposal.[6]
Disposal Considerations Section 13Often provides specific guidance on disposal methods, though recommendations may not be exhaustive and are subject to local regulations.[7]
Hazard Identification Section 2Outlines the primary hazards (e.g., ignitability, corrosivity, reactivity, toxicity) which are key criteria for hazardous waste classification.[1][2][5]

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the standard operating procedure for managing chemical waste from the point of generation to its collection by EHS professionals.

Experimental Protocol: Chemical Waste Management

  • Waste Determination:

    • Treat any material that is no longer intended for use as waste.[1][2] This includes reaction byproducts, surplus reagents, contaminated materials (e.g., gloves, absorbent pads), and rinseate from cleaning chemically contaminated glassware.[2][8]

    • Consult the SDS for this compound to determine if the waste is hazardous based on its characteristics (ignitability, corrosivity, reactivity, toxicity) or if it is a listed hazardous waste.[1][2][5]

    • Assumption: this compound waste is to be treated as hazardous in the absence of definitive information to the contrary.

  • Waste Segregation:

    • Never mix incompatible waste streams.[3][4][9] For example, keep acids segregated from bases, and oxidizers away from flammable organic solvents.[3][10]

    • Collect liquid and solid waste in separate containers.[3][11]

    • If this compound waste is determined to be acutely toxic (a "P-listed" waste), it must be collected separately and is subject to stricter accumulation limits (typically one quart).[5][12]

  • Waste Containment:

    • Select a waste container that is in good condition and chemically compatible with this compound waste.[1][10][13] For instance, do not store corrosive materials in metal containers.[13][14] The original reagent bottle is often a suitable choice.[1][15]

    • Ensure the container has a tight-fitting lid. Containers must be kept closed at all times except when adding waste.[8][10][12] Funnels should be removed immediately after use.[8][10]

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[5][12][15]

    • All waste containers must be stored within secondary containment to contain potential leaks or spills.[1][8]

  • Waste Labeling:

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.[1][8][13]

    • The label must include the words "Hazardous Waste" and list all chemical constituents by their full names (no formulas or abbreviations), including approximate percentages.[7][10][13]

    • Clearly indicate the hazard characteristics (e.g., flammable, corrosive, toxic).[13]

  • Waste Collection Request:

    • Store waste in the SAA until the container is full (typically up to 90% capacity to allow for expansion) or for a maximum of 12 months, whichever comes first.[5][11]

    • Once the container is full, complete and submit a chemical waste pickup request to your institution's EHS department.[1][12]

    • Do not transport hazardous waste yourself. Trained EHS personnel will collect the waste directly from your laboratory.[1]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.

G cluster_0 Phase 1: Characterization & Segregation cluster_1 Phase 2: Accumulation & Storage cluster_2 Phase 3: Disposal & Pickup start Chemical 'this compound' becomes waste sds Consult Safety Data Sheet (SDS) & Institutional Policies start->sds is_hazardous Is waste hazardous? sds->is_hazardous segregate Segregate waste by hazard class (e.g., flammable, corrosive, reactive) is_hazardous->segregate  Yes non_haz Follow institutional procedure for non-hazardous waste (e.g., drain, regular trash) is_hazardous->non_haz No container Select compatible container with a secure lid segregate->container label_waste Affix 'Hazardous Waste' label. List all constituents & hazards. container->label_waste store Store in designated Satellite Accumulation Area (SAA) with secondary containment label_waste->store is_full Is container full (or waste >1 year old)? store->is_full request_pickup Submit waste pickup request to EHS/Safety Office is_full->request_pickup  Yes continue_storage Continue to store safely in SAA is_full->continue_storage No pickup EHS collects waste for final disposal request_pickup->pickup continue_storage->is_full

Caption: Workflow for laboratory chemical waste disposal.

References

Personal protective equipment for handling YS-363

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of YS-363. As a novel, potent compound, adherence to stringent safety measures is paramount to ensure the well-being of laboratory personnel and to maintain a safe research environment.

This compound is a quinazoline-based, selective, and reversible Epidermal Growth Factor Receptor (EGFR) antagonist. It has demonstrated potent inhibitory activity against both wild-type and L858R mutant forms of EGFR, with IC₅₀ values of 0.96 nM and 0.67 nM, respectively.[1] Developed for potential application in non-small cell lung cancer, its high potency necessitates careful handling.[1]

While one supplier Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, it is crucial to treat it with the caution required for a highly potent active pharmaceutical ingredient (HPAPI), given its mechanism of action as a kinase inhibitor.[2] The following guidelines are based on best practices for handling potent compounds, including other EGFR inhibitors and antineoplastic agents.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required equipment for handling this compound.

This compound Compound Data & PPE Requirements
Identifier Information
Molecular Formula C₃₀H₃₀N₄O₃[2]
Molecular Weight 494.58[2]
CAS Number 2470908-90-6[2]
Hazard Classification Not classified as hazardous by one supplier SDS[2]. However, due to its high potency as a kinase inhibitor, it should be handled as a potentially hazardous compound.
Eye Protection Chemical safety goggles or safety glasses with side-shields are mandatory to protect against splashes.[1] A face shield should be used when there is a significant risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required.[1] It is recommended to wear two pairs of chemotherapy-grade gloves when handling the pure compound or concentrated solutions.[3] Gloves should be inspected for integrity before each use and changed regularly.
Body Protection A lab coat is required to prevent skin contact.[1] For procedures with a higher risk of contamination, a disposable gown resistant to chemical permeation is recommended.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder form or if ventilation is inadequate.[1] All handling of powdered this compound should be performed in a certified chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.[4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing exposure risk.

  • Preparation :

    • Designate a specific area within the laboratory for handling this compound.

    • Ensure a chemical fume hood or other ventilated enclosure is certified and functioning correctly.

    • Assemble all necessary materials, including the compound, solvents, and equipment, within the designated area before starting work.

    • Verify that an emergency eyewash and shower are accessible and operational.

  • Donning PPE :

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Compound Handling :

    • Weighing : Conduct all weighing of powdered this compound within a ventilated balance enclosure or chemical fume hood to prevent inhalation of airborne particles.

    • Reconstitution : When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.

    • General Handling : Perform all manipulations of this compound, both in solid and liquid form, within a chemical fume hood.[1] Avoid contact with skin and eyes.[1]

  • Post-Handling :

    • Decontaminate all surfaces and equipment after use.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[5]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification : All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be treated as hazardous chemical waste.[6]

  • Waste Collection :

    • Collect solid and liquid waste in separate, dedicated, and clearly labeled hazardous waste containers.[6]

    • The container label should include "Hazardous Waste" and the chemical name "this compound".

    • Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[6]

  • Storage : Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[6]

  • Final Disposal : Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][6] Incineration at a permitted facility is the preferred method.[6] Do not dispose of this compound down the drain or in regular trash. [5][6]

Visual Workflow for Safe Handling of this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Compound Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area check_hood Verify Fume Hood Function prep_area->check_hood gather_materials Assemble All Materials check_hood->gather_materials don_ppe Don Required PPE (Gloves, Gown, Goggles) gather_materials->don_ppe weigh Weigh Powder in Ventilated Enclosure don_ppe->weigh reconstitute Prepare Solutions weigh->reconstitute manipulate Perform Experiment reconstitute->manipulate decontaminate Decontaminate Surfaces & Equipment manipulate->decontaminate dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Step-by-step workflow for the safe handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.